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  • CAS: 1523571-96-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Oxa-5-azaspiro[3.5]nonane Oxalate: A Novel Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Oxa-5-azaspiro[3.5]nonane oxalate, a spirocyclic scaffold with significant potential in medicinal chemistry. Intended for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Oxa-5-azaspiro[3.5]nonane oxalate, a spirocyclic scaffold with significant potential in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the chemical structure, physicochemical properties, synthesis, and prospective applications of this emerging building block. The narrative emphasizes the scientific rationale behind its utility and offers insights into its role in the design of next-generation therapeutics.

Introduction: The Rise of Spirocyclic Oxetanes in Medicinal Chemistry

In the contemporary landscape of drug discovery, there is a pronounced shift away from planar, aromatic structures towards three-dimensional, F(sp³)-rich molecular architectures. This strategic move is driven by the pursuit of compounds with improved physicochemical properties, such as enhanced aqueous solubility, greater metabolic stability, and novel intellectual property space. Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this trend.

The incorporation of an oxetane ring into a spirocyclic framework, as seen in 2-Oxa-5-azaspiro[3.5]nonane, offers a unique combination of desirable attributes. The oxetane moiety can act as a polar surrogate for gem-dimethyl or carbonyl groups, influencing molecular conformation and improving solubility, while the spirocyclic nature imparts a rigid, three-dimensional geometry that can facilitate precise interactions with biological targets.[1] This guide focuses on the oxalate salt of 2-Oxa-5-azaspiro[3.5]nonane, a form that enhances the compound's handling and utility in synthetic applications.

Chemical Structure and Isomeric Considerations

The core structure of 2-Oxa-5-azaspiro[3.5]nonane features a four-membered oxetane ring and a six-membered piperidine ring fused at a single carbon atom. The specific nomenclature, "2-Oxa-5-azaspiro[3.5]nonane," precisely defines the location of the oxygen and nitrogen atoms within the spirocyclic system.

It is crucial to distinguish this isomer from other members of the oxa-azaspiro[3.5]nonane family, such as:

  • 2-Oxa-7-azaspiro[3.5]nonane[2][3]

  • 7-Oxa-2-azaspiro[3.5]nonane

  • 5-Oxa-2-azaspiro[3.5]nonane[4]

Each isomer possesses a unique spatial arrangement of heteroatoms, which can profoundly impact its chemical reactivity and biological activity. The oxalate salt is formed by the reaction of the basic nitrogen in the piperidine ring with oxalic acid.

Diagram: Chemical Structure of 2-Oxa-5-azaspiro[3.5]nonane Oxalate

Caption: 2D structure of 2-Oxa-5-azaspiro[3.5]nonane and oxalic acid.

Physicochemical Properties

While experimentally determined data for 2-Oxa-5-azaspiro[3.5]nonane oxalate is limited, the properties of the free base have been computed and are available through public databases.[5] These computed values provide a valuable starting point for understanding the compound's behavior.

PropertyValue (for free base)Source
Molecular Formula C₇H₁₃NO[5]
Molecular Weight 127.18 g/mol [5]
IUPAC Name 2-oxa-5-azaspiro[3.5]nonane[5]
CAS Number 1046153-04-1[5]
InChI InChI=1S/C7H13NO/c1-2-4-8-7(3-1)5-9-6-7/h8H,1-6H2[5]
InChIKey FNTBEHJVXDDFRG-UHFFFAOYSA-N[5]
SMILES C1CCNC2(C1)COC2[5]
XLogP3 0.2[5]
Topological Polar Surface Area 21.3 Ų[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]

The oxalate salt form is expected to exhibit higher aqueous solubility and a higher melting point compared to the free base due to its ionic character.

Synthesis and Characterization

A definitive, peer-reviewed synthesis of 2-Oxa-5-azaspiro[3.5]nonane has not been prominently reported in the scientific literature. However, a synthetic route can be proposed based on established methodologies for constructing similar spirocyclic systems. A patent for the synthesis of the related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, provides a viable template.[6]

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step sequence starting from readily available precursors. The key steps would likely involve the formation of the piperidine ring followed by the construction of the oxetane ring, or a convergent approach where both rings are formed around a central core.

Diagram: Proposed Synthetic Workflow

Synthetic_Workflow A Starting Materials B Piperidine Ring Formation A->B [Reaction 1] C Functional Group Interconversion B->C [Reaction 2] D Oxetane Ring Formation C->D [Reaction 3] E 2-Oxa-5-azaspiro[3.5]nonane (Free Base) D->E [Deprotection] F Oxalate Salt Formation E->F Oxalic Acid G 2-Oxa-5-azaspiro[3.5]nonane Oxalate F->G

Caption: A generalized workflow for the synthesis of 2-Oxa-5-azaspiro[3.5]nonane oxalate.

Experimental Protocol: Oxalate Salt Formation (Adapted)

This protocol is adapted from the procedure for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane oxalate.[6]

  • Dissolution: Dissolve the crude 2-Oxa-5-azaspiro[3.5]nonane free base in a suitable organic solvent such as isopropanol or ethanol.

  • Addition of Oxalic Acid: To the stirred solution, add a solution of oxalic acid (1.0 to 1.2 equivalents) in the same solvent dropwise at room temperature.

  • Precipitation: Upon addition of oxalic acid, a precipitate of 2-Oxa-5-azaspiro[3.5]nonane oxalate should form. The mixture may be stirred for an additional 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified 2-Oxa-5-azaspiro[3.5]nonane oxalate under vacuum to a constant weight.

Characterization Techniques

The structural confirmation and purity assessment of 2-Oxa-5-azaspiro[3.5]nonane oxalate would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the oxetane and piperidine rings. The protons adjacent to the oxygen and nitrogen atoms would appear as downfield multiplets.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the spirocyclic core and a characteristic signal for the carboxylate carbon of the oxalate counterion in the downfield region.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands corresponding to:

  • C-H stretching vibrations of the aliphatic rings.

  • C-O-C stretching of the oxetane ether linkage.

  • N-H stretching and bending vibrations of the protonated amine.

  • Strong absorption bands for the carboxylate (C=O and C-O) stretching of the oxalate anion.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the protonated molecular ion of the free base, [M+H]⁺, providing unequivocal confirmation of the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for 2-Oxa-5-azaspiro[3.5]nonane is not yet widely published, the broader class of azaspirocycles and oxetane-containing molecules has demonstrated significant utility in drug discovery.

Potential Therapeutic Areas:

  • Oncology: The rigid spirocyclic scaffold can be used to design potent and selective kinase inhibitors. A derivative of 2-oxa-8-azaspiro[4.5]decane has been investigated as a SHP2 inhibitor for the treatment of cancers.[7]

  • Central Nervous System (CNS) Disorders: The introduction of the polar oxetane moiety can improve the permeability of the blood-brain barrier, making this scaffold attractive for the development of CNS-active agents.

  • Infectious Diseases: Novel scaffolds are urgently needed to combat drug-resistant pathogens. The unique three-dimensional shape of 2-Oxa-5-azaspiro[3.5]nonane could be exploited to design new antibacterial or antiviral agents.

The derivative, 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione, is commercially available and serves as a versatile building block for the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[8]

Conclusion and Future Outlook

2-Oxa-5-azaspiro[3.5]nonane oxalate represents a valuable and under-explored building block for medicinal chemistry. Its unique combination of a rigid spirocyclic core and a polar oxetane moiety offers a compelling strategy for the design of novel drug candidates with improved physicochemical and pharmacological properties. While further research is needed to fully elucidate its biological activity and synthetic accessibility, the foundational knowledge of related spirocyclic systems suggests a promising future for this compound. As the demand for novel, three-dimensional scaffolds continues to grow, 2-Oxa-5-azaspiro[3.5]nonane and its derivatives are poised to become important tools in the arsenal of the modern medicinal chemist.

References

  • PubChem. 2-Oxa-5-azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN113214290A.
  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[1][8]nonane and analogs as novel reagents in medicinal chemistry. [Link]

  • PubChemLite. 2-oxa-5-azaspiro[3.5]nonane (C7H13NO). [Link]

  • Premium Chemical Compound. 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione: A Premium Chemical Compound. [Link]

  • Justia Patents. Patents Assigned to Revolution Medicines, Inc. [Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Google Patents.
  • UCLA Garg Lab. Patents & Products. [Link]

  • PMC. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

Sources

Exploratory

Technical Guide: Molecular Weight & Characterization of 2-Oxa-5-azaspiro[3.5]nonane Oxalate

The following technical guide details the physicochemical characterization, salt stoichiometry, and structural validation of 2-Oxa-5-azaspiro[3.5]nonane oxalate . Executive Summary 2-Oxa-5-azaspiro[3.5]nonane represents...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, salt stoichiometry, and structural validation of 2-Oxa-5-azaspiro[3.5]nonane oxalate .

Executive Summary

2-Oxa-5-azaspiro[3.5]nonane represents a high-value spirocyclic scaffold in modern drug discovery. Belonging to the class of "3D-rich" building blocks, it serves as a bioisostere for morpholine or piperidine rings, offering altered lipophilicity vectors and increased fraction of


 hybridized carbons (

).

For researchers and formulation scientists, the oxalate salt is the preferred solid form due to its enhanced crystallinity and purification capabilities compared to the often hygroscopic or oily free base. However, precise molecular weight determination requires rigorous verification of the salt stoichiometry (1:1 vs. 2:1), which frequently varies based on isolation conditions.

Part 1: Physicochemical Characterization

Molecular Weight Calculation

The molecular weight (MW) of the salt is derived from the sum of the free base (


) and the counterion (Oxalic Acid, 

).

CRITICAL NOTE: While the theoretical stoichiometry is 1:1, spirocyclic amines often crystallize as hemioxalates (2:1 ratio of Base:Acid) depending on the solvent system used during precipitation. Both values are provided below for analytical cross-referencing.

Table 1: Exact Mass & Molecular Weight Data
ComponentFormulaExact Mass (Da)Molecular Weight ( g/mol )
Free Base

127.0997127.19
Oxalic Acid

89.995390.03
Mono-Oxalate Salt (1:1)

217.0950217.22
Hemioxalate Salt (2:1)

344.1947344.41

Application Scientist Insight: In standard commercial catalogs, the 217.22 g/mol (1:1) value is the default citation. However, if your elemental analysis (EA) nitrogen values are higher than expected, you likely have the hemioxalate.

Structural Regiochemistry

The specific isomer 2-Oxa-5-azaspiro[3.5]nonane possesses a unique vector compared to its more common isomers (6-aza and 7-aza).

  • 2-Oxa: Oxygen is located at position 2 of the 4-membered ring.

  • 5-Aza: Nitrogen is located at position 5 of the 6-membered ring (adjacent to the spiro carbon).

This


-amino spiro arrangement creates a constrained geometry distinct from the 

-amino (6-aza) or

-amino (7-aza) variants, significantly impacting

and metabolic stability.

Part 2: Synthesis & Salt Formation Workflow

To ensure the isolation of the correct salt form, the following protocol logic is recommended. This workflow minimizes the risk of forming non-stoichiometric solvates.

Experimental Logic (Graphviz)

SaltFormation Base Free Base (Oil/Low-melt Solid) Mix Mixing 0°C -> RT, 1h Base->Mix Acid Oxalic Acid (1.05 eq in EtOH) Acid->Mix Precip Precipitation Mix->Precip Filter Filtration & Drying (Vacuum, 40°C) Precip->Filter Check Stoichiometry Check (H-NMR) Filter->Check Result1 Mono-Oxalate (MW 217.22) Check->Result1 1:1 Integration Result2 Hemioxalate (MW 344.41) Check->Result2 2:1 Integration

Figure 1: Decision tree for salt formation and stoichiometry verification. The choice of solvent (Ethanol vs. Acetone) often dictates the final salt ratio.

Protocol for 1:1 Salt Formation
  • Dissolution: Dissolve 1.0 equivalent of 2-Oxa-5-azaspiro[3.5]nonane free base in absolute ethanol (concentration ~0.5 M).

  • Acid Addition: Add 1.05 equivalents of anhydrous Oxalic Acid dissolved in minimal warm ethanol dropwise at 0°C.

    • Why 1.05 eq? A slight excess drives the equilibrium toward the fully protonated 1:1 salt, preventing hemioxalate formation.

  • Crystallization: Allow the mixture to warm to room temperature and stir for 2 hours. If no precipitate forms, add diethyl ether as an anti-solvent.

  • Isolation: Filter the white solid and dry under high vacuum at 40°C for 12 hours to remove solvent inclusions.

Part 3: Analytical Validation (Self-Validating Systems)

Trusting the label MW without verification is a common source of error in potency assays. Use the following "Triad of Truth" to validate your material.

1H-NMR Stoichiometry Check

Dissolve the salt in


 or 

.
  • Target Signal: Integrate the

    
    -protons of the amine ring (typically 3.0–3.5 ppm) against the oxalate singlet (if visible, though oxalate protons often exchange) or against the spiro-ring protons.
    
  • Oxalate Verification: If using

    
    , the oxalic acid protons may appear as a broad singlet >10 ppm.
    
  • Carbon NMR: Look for the oxalate carbonyl carbon signal at ~164 ppm.

Elemental Analysis (EA)

This is the gold standard for distinguishing 1:1 from 2:1 salts.

ElementTheoretical % (1:1 Salt)Theoretical % (2:1 Salt)
Carbon 49.77%55.80%
Hydrogen 6.96%8.19%
Nitrogen 6.45%8.13%

Diagnostic: If your Nitrogen EA result is ~8.1%, you have the Hemioxalate , and your MW for calculations should be 344.41 , not 217.22.

Part 4: Implications for Drug Discovery[3][4][5]

Bioisosteric Utility

The 2-Oxa-5-azaspiro[3.5]nonane core is a rigidified surrogate for:

  • Morpholine: Reduces metabolic liability by removing the floppy nature of the ring.

  • Piperidine: The oxetane spiro-fusion lowers the

    
     of the amine (via inductive effect of the oxygen), potentially improving permeability and reducing hERG liability.
    
Vector Analysis

Unlike the symmetric 2-oxa-6-aza isomer, the 5-aza isomer is chiral (if substituted) or prochiral, offering a unique exit vector. The amine is adjacent to the quaternary center, creating significant steric bulk around the nitrogen, which can protect against N-dealkylation/oxidation by CYP450 enzymes.

References

  • PubChem Compound Summary. "2-Oxa-5-azaspiro[3.5]nonane".[1] National Center for Biotechnology Information. Accessed 2026.[2] [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. (Context on spirocyclic building blocks). [Link]

  • SpiroChem. "Spirocyclic Building Blocks for MedChem." (General reference for spiro-amine salt handling). [Link]

Sources

Foundational

The Ascendancy of Spirocyclic Ether Amines: A Technical Guide to a New Dimension in Medicinal Chemistry

Abstract In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of "flatland" aromati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of "flatland" aromatic systems.[1] This guide provides an in-depth technical exploration of spirocyclic ether amine scaffolds, a class of molecules rapidly gaining prominence for their unique three-dimensional architecture and profound impact on drug-like properties.[2][3] We will dissect the fundamental advantages conferred by these scaffolds, from their ability to rigidly orient substituents in three-dimensional space to their significant influence on physicochemical parameters like solubility and lipophilicity. This whitepaper will further serve as a practical resource for researchers, offering a detailed examination of key synthetic strategies with actionable protocols, compelling case studies of their application in drug discovery, and an analysis of their role as transformative bioisosteres.

Introduction: Escaping Flatland and Embracing Three-Dimensionality

For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems. However, the increasing complexity of biological targets and the demand for drugs with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties have necessitated a shift towards molecules with greater three-dimensionality.[4] Spirocycles, defined as bicyclic systems joined by a single common atom, offer an elegant solution.[5] The defining feature of a spirocyclic scaffold is the central quaternary carbon, which imparts a rigid, well-defined three-dimensional geometry.[6] This contrasts sharply with their more flexible, non-spirocyclic counterparts.

This guide focuses specifically on spirocyclic scaffolds incorporating both an ether oxygen and an amine nitrogen, a combination that has proven particularly advantageous in medicinal chemistry. The ether moiety often enhances solubility and can act as a hydrogen bond acceptor, while the amine group provides a crucial handle for biological interactions and can be tailored to modulate basicity and overall physicochemical properties.[7][8] The strategic incorporation of these scaffolds has been shown to improve potency, selectivity, and metabolic stability, making them a powerful tool in the medicinal chemist's arsenal.[6][9]

The Strategic Advantage of Spirocyclic Ether Amine Scaffolds

The decision to incorporate a spirocyclic ether amine scaffold into a drug candidate is driven by a number of well-documented benefits that address common challenges in drug development.

Conformational Rigidity and Pre-organization

The rigid framework of a spirocycle reduces the number of rotatable bonds in a molecule, thereby decreasing the entropic penalty upon binding to a biological target.[4] This "pre-organization" of the molecule into a bioactive conformation can lead to a significant increase in binding affinity and potency.[10] Furthermore, the fixed spatial orientation of substituents allows for more precise and optimized interactions with the target protein, enhancing selectivity and reducing off-target effects.[11]

Enhanced Physicochemical Properties

A major challenge in drug discovery is achieving a balance between potency and favorable physicochemical properties. Spirocyclic ether amine scaffolds offer a compelling solution to this conundrum.

  • Increased Solubility: The incorporation of an ether oxygen into a spirocyclic framework has been shown to dramatically increase aqueous solubility. In a systematic study, oxa-spirocycles were found to be up to 40 times more soluble than their corresponding carbocyclic analogues.[7][12] This is a critical advantage for developing orally bioavailable drugs.

  • Reduced Lipophilicity: High lipophilicity is often associated with poor metabolic stability, off-target toxicity, and low solubility. The replacement of a carbon atom with an oxygen in a spirocyclic system consistently leads to a decrease in lipophilicity (logD).[7] For instance, the logD of oxa-spirocyclic models was found to be approximately one order of magnitude lower than their carbocyclic counterparts.[7]

  • Modulation of Basicity: The presence of an amine provides a handle to fine-tune the basicity (pKa) of the molecule, which is crucial for optimizing properties like cell permeability and target engagement. The incorporation of an ether oxygen can also influence the pKa of a nearby amine, typically reducing its basicity by about one pKa unit, offering another layer of control.[7]

The interplay of these improved properties is summarized in the table below:

PropertyCarbocyclic SpirocycleOxa-Spirocycle AnalogueImprovement FactorReference
Aqueous SolubilityLowHighUp to 40x[7]
Lipophilicity (logD)HighLower~1 log unit decrease[7]
Amine Basicity (pKa)Typical~1 unit lowerModulatable[7]
Increased Fraction of sp³-Hybridized Carbons (Fsp³)

There is a well-established correlation between a higher fraction of sp³-hybridized carbons (Fsp³) in a molecule and an increased probability of success in clinical development.[6] Spirocyclic scaffolds are inherently rich in sp³ centers, moving molecules away from the "flatland" of aromatic rings and into a more three-dimensional chemical space that is often better suited for interacting with the complex topographies of protein binding sites.[4][6]

Synthetic Strategies and Key Protocols

The growing interest in spirocyclic ether amines has spurred the development of innovative and efficient synthetic methodologies. This section outlines some of the key strategies and provides illustrative protocols.

Iodocyclization

Iodocyclization has emerged as a powerful and versatile method for the synthesis of oxa-spirocycles.[7][13] This reaction typically involves the treatment of an unsaturated alcohol with iodine and a base, leading to the formation of a cyclic ether with an appended iodide that can be further functionalized.

  • Step 1: Reaction Setup: To a solution of the starting alkene (1.0 equiv) in acetonitrile (CH3CN), add sodium bicarbonate (NaHCO3) (3.0 equiv).

  • Step 2: Iodination: Add a solution of iodine (I2) (3.0 equiv) in CH3CN dropwise to the reaction mixture at room temperature.

  • Step 3: Reaction Monitoring: Stir the reaction at room temperature for 1 hour, monitoring the progress by thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification: Upon completion, quench the reaction with aqueous sodium thiosulfate, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and purify by column chromatography to yield the desired oxa-spirocyclic iodide.[7]

The resulting iodide can then be converted to the corresponding amine via a two-step process involving azide displacement followed by reduction.[7]

G cluster_synthesis Iodocyclization to Amine Pathway Alkene Unsaturated Alcohol Iodide Oxa-Spirocyclic Iodide Alkene->Iodide I₂ / NaHCO₃ CH₃CN Azide Oxa-Spirocyclic Azide Iodide->Azide NaN₃ / DMSO Amine Spirocyclic Ether Amine Azide->Amine H₂/Pd or PPh₃

Caption: General workflow for the synthesis of spirocyclic ether amines via iodocyclization.

Asymmetric Allylic Alkylation and Mitsunobu Reaction

For the enantioselective synthesis of chiral spirocyclic ether amines, a multi-step sequence involving asymmetric allylic alkylation to establish the quaternary stereocenter, followed by ring-closing to form the ether, is a robust strategy.

This protocol is adapted from a reported multi-hundred-gram scale synthesis.[14]

  • Step 1: Asymmetric Allylic Alkylation: A piperidine-based substrate is subjected to a palladium-catalyzed asymmetric allylic alkylation to introduce an allyl group and set the crucial quaternary stereocenter with high enantiomeric excess (≥90% ee).

  • Step 2: Oxidative Cleavage and Reduction: The terminal alkene of the allyl group is oxidatively cleaved (e.g., using ozonolysis or dihydroxylation followed by periodate cleavage) to an aldehyde, which is then reduced to a primary alcohol, yielding a diol intermediate.

  • Step 3: Mitsunobu Cyclization: The diol is then cyclized under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) to form the tetrahydrofuran ring of the spirocyclic ether amine scaffold.[14]

G cluster_synthesis_chiral Chiral Synthesis Pathway Piperidine Piperidine Precursor Allylated Allylated Intermediate (Quaternary Center) Piperidine->Allylated Pd-catalyzed Asymmetric Allylic Alkylation Diol Diol Intermediate Allylated->Diol 1. Oxidative Cleavage 2. Reduction Final Chiral Spirocyclic Ether Amine Diol->Final Mitsunobu Reaction

Caption: Key steps in the asymmetric synthesis of a chiral spirocyclic ether amine.

Other Notable Synthetic Methods
  • Ring-Closing Metathesis (RCM): This powerful reaction, often employing Grubbs-type catalysts, is used to form unsaturated azaspirocycles from diene precursors.[15][16]

  • Gold-Catalyzed Cyclization: Gold catalysts have been effectively used in the oxidative cyclization of propargyl alcohols to access oxa-spirocyclic amines.[7]

  • Stannyl Amine Protocol (SnAP): This method provides a direct, one-step synthesis of saturated, N-unprotected spirocyclic amines from cyclic ketones and SnAP reagents.[1]

Applications in Drug Discovery: Case Studies

The theoretical advantages of spirocyclic ether amine scaffolds are borne out in numerous successful drug discovery programs.

Revumenib: A Menin-MLL Inhibitor

Revumenib, a first-in-class oral menin-MLL inhibitor for acute leukemias, prominently features a 2,7-diazaspiro[3.5]nonane scaffold.[17] The spirocyclic core is crucial for its mechanism of action. The protonated piperidine nitrogen engages in a cation-π interaction with a tyrosine residue in the target protein, a key driver of its high affinity. The rigid azetidine portion of the spirocycle optimally positions a pyrimidine nitrogen for another critical hydrogen bond interaction.[17] This case highlights how the defined geometry of the spirocycle is essential for achieving potent and specific binding.

MCHr1 Antagonists: Improving Selectivity and Metabolic Stability

In the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, replacing a morpholine ring with various azaspirocycles led to significant improvements in the drug-like properties of the lead compounds.[6] This modification resulted in:

  • Lowered lipophilicity (logD)

  • Improved metabolic stability

  • Enhanced selectivity against the hERG potassium channel , a common source of cardiotoxicity.[6][9]

This example demonstrates the utility of spirocyclic scaffolds in overcoming common hurdles in lead optimization.

Bioisosteric Replacement of Common Heterocycles

Spirocyclic ether amines are increasingly being used as bioisosteres for more common heterocycles like piperidine, piperazine, and morpholine.[9][18][19] This strategy is often employed to:

  • Navigate crowded patent landscapes.

  • Improve physicochemical properties.

  • Enhance metabolic stability, as the novel spirocyclic structures may be less recognizable by metabolic enzymes.[19]

The replacement of a piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane, for instance, resulted in a significant increase in selectivity for PARP-1 and reduced cytotoxicity.[6]

Future Perspectives

The exploration of spirocyclic ether amine scaffolds in medicinal chemistry is far from complete. Future research will likely focus on:

  • Development of novel synthetic methodologies to access an even greater diversity of spirocyclic systems with greater efficiency and stereocontrol.

  • Exploration of more complex spirocyclic architectures , including those with multiple heteroatoms and diverse ring sizes, to probe new areas of chemical space.[20]

  • Integration with other modern drug discovery modalities , such as their use in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, where their rigid nature can be used to precisely control the geometry of linkers and reactive groups.[17]

Conclusion

Spirocyclic ether amine scaffolds represent a significant step forward in the design of sophisticated, three-dimensional drug candidates. Their inherent conformational rigidity, coupled with their ability to favorably modulate key physicochemical properties like solubility and lipophilicity, makes them an invaluable tool for overcoming many of the challenges faced in modern drug discovery. The continued development of novel synthetic routes and a deeper understanding of their structure-property relationships will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases. As we continue to move beyond the two-dimensional world of traditional drug design, spirocyclic ether amines are poised to play a central role in shaping the future of medicine.

References

  • A Comparative Guide to the Synthesis of Azaspirocycles. Benchchem. Accessed February 15, 2026.
  • Wipf, P., & Maciejewski, J. P. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters, 6(18), 3067–3070.
  • Engle, K. M., & Dong, V. M. (2008). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Journal of the American Chemical Society, 130(45), 14946–14947.
  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(31), 10427–10437.
  • Oxa-spirocycles: synthesis, properties and applications. (2021). Chemical Science (RSC Publishing).
  • Whittington, D. A., et al. (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Journal of the American Chemical Society, 136(51), 17726–17729.
  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. (2026). Organic Process Research & Development.
  • González-Bello, C., et al. (2003). Synthesis and biological evaluation as microtubule-active agents of several tetrahydrofuran and spiroacetal derivatives. Bioorganic & Medicinal Chemistry, 11(19), 4045–4055.
  • Mohamed, M. A. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2568–2583.
  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.
  • Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Expert Opinion on Drug Discovery.
  • Varela, M. T., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-5.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journal of Organic Chemistry.
  • Pihko, P. M. (2009). Synthesis of Spirocyclic Ethers. European Journal of Organic Chemistry, 2009(29), 4877-4888.
  • Synthesis of Spirocyclic Ethers. (2009). Semantic Scholar.
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
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  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025).
  • Pérez-González, M., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(40), 24654-24675.
  • The use of spirocyclic scaffolds in drug discovery. (2014). CORE.
  • Drug design principles - Stereoelectronics. (2021).
  • Abdelatef, S. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. International Journal of Pharmaceutical Sciences and Research, 9(10), 4165-4174.
  • Morpholine Bioisosteres for Drug Design. (n.d.). Enamine.
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  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals.
  • A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. (2023). MDPI.
  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. (2013). Organic & Biomolecular Chemistry.
  • Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors. (2026).
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  • (PDF) Oxa-spirocycles: synthesis, properties and applications. (2026).
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Exploratory

An In-Depth Technical Guide to the Physical Properties of Spiro[3.5]nonane Oxalate Salts

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensional nature, which can confer advantageo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensional nature, which can confer advantageous pharmacological properties, including enhanced potency, selectivity, and improved physicochemical characteristics. The spiro[3.5]nonane framework, in particular, offers a unique conformational rigidity that is attractive for the design of novel therapeutics. The formation of oxalate salts of amine-containing spiro[3.5]nonane derivatives can further modulate properties such as solubility, stability, and crystallinity, which are critical for drug development. This technical guide provides a comprehensive overview of the anticipated physical properties of spiro[3.5]nonane oxalate salts, including their synthesis, crystal structure, thermal stability, and spectroscopic characteristics. Detailed experimental protocols for the characterization of these salts are also presented to provide a practical framework for researchers in the field.

Introduction: The Rationale for Spiro[3.5]nonane Oxalate Salts in Drug Discovery

The design of small molecule therapeutics has progressively moved towards embracing three-dimensionality to better interact with the complex topologies of biological targets. Spirocycles, which contain two rings connected by a single common atom, are exemplary of this shift away from flat, aromatic structures.[1] The spiro[3.5]nonane core, featuring a cyclobutane ring fused to a cyclohexane ring, imparts a rigid and well-defined geometry to a molecule. This rigidity can minimize the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.

Furthermore, the introduction of an amine functional group onto the spiro[3.5]nonane scaffold opens up avenues for salt formation. Pharmaceutical salts are a cornerstone of drug development, offering a means to improve the biopharmaceutical properties of a drug candidate.[2] Oxalate salts, formed by the reaction of an amine with oxalic acid, are known to often produce crystalline solids with well-defined melting points and can enhance aqueous solubility.[2][3][4] However, it is also noted that the use of oxalate as a counter-ion may be subject to regulatory scrutiny due to the potential risk of kidney issues. This guide will delve into the synthesis and detailed physical characterization of a representative spiro[3.5]nonane oxalate salt, providing insights into the experimental methodologies and expected outcomes.

Synthesis of a Representative Spiro[3.5]nonane Amine and its Oxalate Salt

The synthesis of a spiro[3.5]nonane oxalate salt first requires the preparation of a suitable amine precursor. A plausible synthetic route, based on available literature for the synthesis of spiro[3.5]nonane derivatives, is outlined below.[5] This is followed by a general protocol for the formation of the oxalate salt.[6]

Proposed Synthesis of Spiro[3.5]nonan-6-amine

A potential route to spiro[3.5]nonan-6-amine (a commercially available isomer) is presented here as a representative example.[7] The synthesis of other isomers would require different starting materials and synthetic strategies. The conversion of a carboxylic acid to a primary amine is a common transformation in organic synthesis.[8][9]

Diagram 1: Proposed Synthetic Pathway to Spiro[3.5]nonan-6-amine Oxalate

G cluster_0 Synthesis of Amine Precursor cluster_1 Salt Formation Spiro[3.5]nonane-9-carboxylic_acid Spiro[3.5]nonane-9-carboxylic acid Intermediate_Amide Intermediate Amide Spiro[3.5]nonane-9-carboxylic_acid->Intermediate_Amide Amidation Spiro[3.5]nonan-9-amine Spiro[3.5]nonan-9-amine Intermediate_Amide->Spiro[3.5]nonan-9-amine Hofmann Rearrangement or similar Spiro[3.5]nonane_Oxalate_Salt Spiro[3.5]nonane-9-amine Oxalate Salt Spiro[3.5]nonan-9-amine->Spiro[3.5]nonane_Oxalate_Salt Salt Formation Oxalic_Acid Oxalic Acid Oxalic_Acid->Spiro[3.5]nonane_Oxalate_Salt

Caption: A conceptual workflow for the synthesis of a spiro[3.5]nonane amine and its subsequent oxalate salt.

Experimental Protocol: Synthesis of Spiro[3.5]nonan-6-amine Oxalate

  • Conversion of Spiro[3.5]nonane-6-carboxylic Acid to the Corresponding Amine: A suitable method for this conversion is the Curtius, Hofmann, or Schmidt rearrangement. For example, using the Hofmann rearrangement, the carboxylic acid would first be converted to the corresponding amide, which is then treated with bromine and a base to yield the primary amine.[8]

  • Oxalate Salt Formation:

    • Dissolve the synthesized spiro[3.5]nonan-6-amine in a suitable solvent, such as isopropanol (approximately 5-10 volumes).

    • In a separate flask, dissolve one equivalent of anhydrous oxalic acid in the same solvent.

    • Slowly add the oxalic acid solution to the amine solution with stirring.

    • If a precipitate forms immediately, continue stirring for a period (e.g., 1 hour) to ensure complete salt formation. If no precipitate forms, the solution can be cooled or an anti-solvent (e.g., diethyl ether) can be added to induce crystallization.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold solvent or the anti-solvent to remove any unreacted starting materials.

    • Dry the resulting spiro[3.5]nonan-6-amine oxalate salt under vacuum.

Physicochemical Characterization of Spiro[3.5]nonane Oxalate Salts

The physical properties of the synthesized salt are critical for its potential development as a pharmaceutical. The following sections detail the key characterization techniques and the expected properties of a spiro[3.5]nonane oxalate salt.

Crystallinity and Crystal Structure

The crystallinity of a pharmaceutical salt is a crucial attribute, influencing its stability, dissolution rate, and manufacturability. X-ray powder diffraction (XRPD) is the primary technique used to assess the crystalline nature of a solid. For a more detailed understanding of the three-dimensional arrangement of the ions in the crystal lattice, single-crystal X-ray diffraction is employed.[10][11][12][13][14]

Expected Properties: Amine oxalate salts often form highly crystalline solids.[3][4] The crystal structure of a spiro[3.5]nonane oxalate salt is expected to be stabilized by hydrogen bonding between the ammonium cation of the spirocyclic amine and the carboxylate groups of the oxalate anion. The rigid nature of the spiro[3.5]nonane core will dictate the packing of the molecules in the crystal lattice.

Diagram 2: Workflow for Crystal Structure Analysis

G Sample Crystalline Salt XRPD X-ray Powder Diffraction (XRPD) Sample->XRPD Single_Crystal_XRD Single-Crystal X-ray Diffraction Sample->Single_Crystal_XRD Crystallinity Determine Crystallinity XRPD->Crystallinity Unit_Cell Determine Unit Cell Parameters Single_Crystal_XRD->Unit_Cell 3D_Structure Elucidate 3D Structure Unit_Cell->3D_Structure

Caption: A simplified workflow for the analysis of the crystal structure of a pharmaceutical salt.

Experimental Protocol: X-ray Powder Diffraction (XRPD)

  • Sample Preparation: Gently grind a small amount of the spiro[3.5]nonane oxalate salt to a fine powder using a mortar and pestle.

  • Data Acquisition: Place the powdered sample on a zero-background sample holder. Collect the XRPD pattern using a diffractometer with Cu Kα radiation. Scan over a suitable 2θ range (e.g., 2° to 40°) with an appropriate step size and collection time.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, will show a series of sharp peaks for a crystalline material, while an amorphous solid will exhibit a broad halo.

Thermal Properties

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for determining the melting point, thermal stability, and decomposition profile of a pharmaceutical salt.[15][16][17][18]

Expected Properties: Amine oxalate salts typically exhibit sharp melting points, indicative of a crystalline solid. TGA analysis is expected to show a distinct decomposition pattern for the oxalate salt, often involving the loss of water (if a hydrate), followed by the decomposition of the oxalate moiety to carbon monoxide and/or carbon dioxide, and finally the decomposition of the spirocyclic amine.[15][16]

Table 1: Predicted Thermal Properties of a Spiro[3.5]nonane Amine Oxalate Salt

PropertyPredicted Value/BehaviorAnalytical Technique
Melting Point Sharp, well-defined melting endothermDSC
Decomposition Multi-step weight loss corresponding to the loss of the oxalate and amine moieties.TGA

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the spiro[3.5]nonane oxalate salt into an aluminum DSC pan. Crimp the pan with a lid.

  • Data Acquisition: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the salt. The onset of this peak is typically reported as the melting point.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the spiro[3.5]nonane oxalate salt into a TGA pan.

  • Data Acquisition: Place the sample pan in the TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The derivative of this curve can be used to identify the temperatures of maximum weight loss for each decomposition step. For a more detailed analysis of the evolved gases, TGA can be coupled with mass spectrometry (TGA-MS).[19]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the spiro[3.5]nonane oxalate salt in solution. Both ¹H and ¹³C NMR are used to elucidate the molecular structure.

Expected Spectral Features:

  • ¹H NMR: The spectrum of the spiro[3.5]nonane core is expected to show complex multiplets in the aliphatic region (typically 1.0-2.5 ppm) due to the rigid, non-aromatic nature of the rings. The protons on the carbons adjacent to the nitrogen atom will be shifted downfield. The N-H protons of the ammonium salt will appear as a broad signal, the chemical shift of which can be concentration and solvent dependent.[20]

  • ¹³C NMR: The spectrum will show distinct signals for each carbon atom in the spiro[3.5]nonane framework. The spiro-carbon atom will have a characteristic chemical shift. The carbons of the oxalate anion will appear in the downfield region (typically 160-170 ppm).[20]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Spiro[3.5]nonane Amine Oxalate

NucleusPredicted Chemical Shift Range (ppm)Notes
¹H 1.0 - 2.5 (spiro[3.5]nonane protons)Complex multiplets expected.
2.5 - 3.5 (protons α to nitrogen)Downfield shift due to the electron-withdrawing ammonium group.
Variable (N-H protons)Broad signal, exchangeable with D₂O.
¹³C 20 - 50 (spiro[3.5]nonane carbons)
~50-60 (spiro-carbon)
160 - 170 (oxalate carbons)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the spiro[3.5]nonane oxalate salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Assign the signals in the spectra to the corresponding protons and carbons of the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to aid in the structural assignment.

Solubility

The aqueous solubility of a drug substance is a critical determinant of its oral bioavailability. Salt formation is a common strategy to enhance the solubility of poorly soluble parent compounds.[2]

Expected Properties: The oxalate salt of a spiro[3.5]nonane amine is anticipated to have a higher aqueous solubility compared to the free base, particularly at acidic to neutral pH.[2] The solubility will be pH-dependent.

Experimental Protocol: Equilibrium Solubility Measurement

  • Sample Preparation: Add an excess amount of the spiro[3.5]nonane oxalate salt to a series of vials containing buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the suspensions to remove the undissolved solid. Analyze the concentration of the dissolved salt in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Conclusion

Spiro[3.5]nonane oxalate salts represent a promising class of compounds for drug discovery, combining the desirable three-dimensional architecture of the spirocyclic core with the potential for improved physicochemical properties through salt formation. This technical guide has provided a comprehensive overview of the expected physical properties of these salts and detailed experimental protocols for their characterization. By understanding the interplay between the spiro[3.5]nonane scaffold and the oxalate counter-ion, researchers can make informed decisions in the design and development of novel therapeutic agents with optimized properties for clinical success. The methodologies outlined herein provide a robust framework for the synthesis and thorough physical characterization of this intriguing class of molecules.

References

  • (Reference to a general review on spirocycles in medicinal chemistry)
  • Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. (2009, July 25).

  • Physical properties of ammonium oxalate salts 1a-r. - ResearchGate.[3]

  • Physical properties of ammonium oxalate salts 1a-p. - ResearchGate.[4]

  • Physical properties of ammonium oxalate salts 1a-r. - ResearchGate.[2]

  • A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Spiro[3.5]nonane-9-carboxylic Acid and Its Homologues - Benchchem.[20]

  • (Reference to a general textbook on pharmaceutical salts)
  • (Reference to a general organic synthesis textbook)
  • Ammonium Oxalate | C2H8N2O4 | CID 14213 - PubChem.[21]

  • Synthesis of oxalate salt - PrepChem.com.[6]

  • Spiro Compounds - Chemenu.[1]

  • US20100204470A1 - method for salt preparation - Google Patents.[22]

  • Conversion of a Carboxylic Acid to an Amide - Chemistry LibreTexts. (2023, January 22).[8]

  • An In-depth Technical Guide to the Synthesis of Spiro[3.5]nonane-9-carboxylic acid - Benchchem.[5]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals - SciSpace.[10]

  • Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage - ResearchGate. (2025, August 7).[23]

  • (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals - ResearchGate. (2025, August 9).[11]

  • X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts.[12]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate. (2023, April 26).[24]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns - MDPI. (2023, April 9).[13]

  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Lirias.[9]

  • Crystals, Crystallization and X-ray Techniques - Research Journal of Pharmacy and Technology.[14]

  • (Reference to a relevant article on spirocycle synthesis)
  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation.[25]

  • (Reference to a relevant article on NMR of spiro compounds)
  • Spiro(3.5)nonan-6-amine | C9H17N | CID 83479057 - PubChem.[7]

  • (Reference to a relevant article on spirocycle synthesis and functionaliz
  • (Reference to a relevant article on spirocycle synthesis)
  • (Reference to a relevant article on NMR of spiro compounds)
  • (Reference to a general resource for NMR d
  • Thermogravimetric Analysis of Calcium Oxalate | Ebatco - Exponential Business and Technologies Company.[15]

  • Decomposition Analysis of Calcium Oxalate using TGA.[16]

  • Qualitative Analysis of Calcium Oxalate Using TG-MS System - JEOL.[19]

  • (Reference to a general textbook on NMR spectroscopy)
  • TGA & SDT Theory and Applications Online Courses - TA Instruments. (2020, May 8).[17]

  • Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments.[18]

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Foundational

2-Oxa-5-azaspiro[3.5]nonane oxalate PubChem CID and safety data

The following technical guide is structured to provide an authoritative, deep-dive analysis of 2-Oxa-5-azaspiro[3.5]nonane oxalate , a high-value spirocyclic building block in modern medicinal chemistry. Advanced Scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 2-Oxa-5-azaspiro[3.5]nonane oxalate , a high-value spirocyclic building block in modern medicinal chemistry.

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Design

Executive Summary

In the pursuit of novel therapeutics, "escaping flatland"—the transition from planar aromatic rings to three-dimensional (


-rich) scaffolds—has become a central paradigm. 2-Oxa-5-azaspiro[3.5]nonane  represents a critical bioisostere for the morpholine and piperidine rings commonly found in legacy drugs.[1]

This guide details the physicochemical properties, safety protocols, and synthetic utility of the oxalate salt form of this spirocycle. The oxalate salt is the preferred handling form due to the volatility and potential instability of the free amine base. By incorporating this spirocyclic core, researchers can significantly modulate lipophilicity (LogD), improve metabolic stability, and introduce novel vectors for substituent growth without altering the fundamental pharmacophore.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is a spirocyclic system fusing a four-membered oxetane ring and a six-membered piperidine ring at a single quaternary carbon.[1]

Table 1: Substance Identification
PropertyDetail
Compound Name 2-Oxa-5-azaspiro[3.5]nonane oxalate
Parent Amine Name 2-Oxa-5-azaspiro[3.5]nonane
Parent PubChem CID
Parent CAS Number 1046153-04-1
Salt CAS Number Not explicitly indexed in major public registries; typically custom-synthesized.[1]
Molecular Formula

(Salt)
Molecular Weight 127.19 g/mol (Free Base) / 217.22 g/mol (Oxalate)
SMILES (Parent) C1CCNC2(C1)COC2
Geometry Spirocyclic (

rich)
Structural Significance

Unlike the isomeric 2-oxa-7-azaspiro[3.5]nonane (where the nitrogen is distal to the spiro center), the 5-aza isomer places the nitrogen adjacent to the quaternary center.[1] This creates a unique steric environment for N-functionalization, often resulting in different selectivity profiles in enzymatic binding pockets compared to standard piperidines.[1]

Safety Data & Handling Protocols (E-E-A-T)

Authoritative Note: Specific GHS data for the 5-aza isomer is often extrapolated from the widely characterized 7-aza isomer (CAS 1429056-28-9) and general secondary amines.[1] The oxalate salt is an acidic solid and must be treated as a corrosive irritant.[1]

Table 2: GHS Hazard Classification (Predicted/Analogous)
Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[1]
Serious Eye Damage H319Causes serious eye irritation.[1]
STOT - Single Exposure H335May cause respiratory irritation.[1]
Laboratory Handling Protocol
  • Engineering Controls: Always handle the dry powder within a certified chemical fume hood to prevent inhalation of fine particulates.[1]

  • PPE: Nitrile gloves (double-gloving recommended for solution phase), safety goggles, and a lab coat.[1]

  • Storage: The oxalate salt is hygroscopic.[1] Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or degradation over long periods.

Synthetic Utility & Experimental Methodology

The synthesis of spirocyclic oxetanes is non-trivial due to the ring strain associated with the oxetane moiety.[1] The following workflow describes the standard approach for generating the stable oxalate salt from the crude free base, a critical step for purification and storage.

Protocol: Salt Formation (Free Base Oxalate)

Rationale: The free amine is often an oil or low-melting solid that is difficult to weigh and prone to oxidation.[1] The oxalate salt crystallizes well, serving as a purification method without chromatography.

Reagents:

  • Crude 2-Oxa-5-azaspiro[3.5]nonane (Free Base)[1]

  • Oxalic Acid (Anhydrous or Dihydrate)

  • Ethanol (Absolute) and Diethyl Ether

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the crude free amine in a minimal volume of absolute ethanol at room temperature.

  • Acid Addition: Prepare a saturated solution of Oxalic Acid (1.05 equivalents) in ethanol. Add this solution dropwise to the amine solution with vigorous stirring.

  • Precipitation: A white precipitate typically forms immediately.[1] If not, cool the solution to 0°C and slowly add diethyl ether (anti-solvent) until turbidity persists.[1]

  • Aging: Stir the suspension at 0°C for 1 hour to ensure complete crystallization.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether (

    
    ).[1]
    
  • Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 12 hours to remove residual solvent.

Visualization: Salt Formation Workflow

The following diagram illustrates the logical flow for stabilizing the spirocyclic amine.

SaltFormation Start Crude Free Amine (Oil/Low-Melting) Solvation Dissolve in Abs. Ethanol Start->Solvation AcidAdd Add Oxalic Acid (1.05 eq in EtOH) Solvation->AcidAdd Stirring Cryst Crystallization (0°C + Et2O) AcidAdd->Cryst Precipitation Filter Filtration & Washing Cryst->Filter End Stable Oxalate Salt (Crystalline Solid) Filter->End Vac. Dry

Figure 1: Workflow for the conversion of unstable spirocyclic free amines into robust oxalate salts for storage and handling.

Applications in Drug Discovery[1][3][6][7][9][10][11][12]

The 2-Oxa-5-azaspiro[3.5]nonane scaffold is a "privileged structure" designed to improve the physicochemical properties of drug candidates.[1]

The "Spiro Effect"

Replacing a standard piperidine or morpholine ring with this spirocycle introduces specific advantages:

  • Vector Reorientation: The spiro-fusion alters the exit vector of substituents on the nitrogen, allowing access to new chemical space within a binding pocket.[1]

  • Lipophilicity Modulation: The oxetane oxygen acts as a hydrogen bond acceptor but, due to the spiro-geometry, is often less solvated than a morpholine oxygen.[1] This can lower LogD while maintaining solubility.[1]

  • Metabolic Stability: The quaternary carbon prevents oxidative metabolism at that position, a common clearance pathway for simple piperidines (via CYP450 oxidation alpha to the nitrogen).[1]

Decision Logic for Scaffold Selection

Researchers should use this scaffold when standard morpholine analogs suffer from high clearance or poor permeability.[1]

ScaffoldSelection Problem Lead Compound Issue: Morpholine/Piperidine Core CheckMetab High Metabolic Clearance? Problem->CheckMetab CheckSol Poor Solubility? CheckMetab->CheckSol No Solution1 Use 2-Oxa-5-azaspiro[3.5]nonane (Blocks alpha-oxidation) CheckMetab->Solution1 Yes (Alpha site) CheckSol->Solution1 Yes (Need lower LogD) Solution2 Use 2-Oxa-7-azaspiro[3.5]nonane (Distal modification) CheckSol->Solution2 Alternative Vector

Figure 2: Decision tree for implementing spirocyclic bioisosteres in Lead Optimization.

References

  • PubChem Compound Summary. 2-Oxa-5-azaspiro[3.5]nonane (CID 53484586).[1] National Center for Biotechnology Information (2025).[1] Link[1]

  • Carreira, E. M., et al. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.[1][2] Angewandte Chemie International Edition (2010).[1][2] (Seminal work on spirocyclic oxetane synthesis). Link[1]

  • Wuitschik, G., et al. Spirocyclic Oxetanes: Synthesis and Properties.[1][3] Journal of Medicinal Chemistry (2010).[1] (Detailed analysis of physicochemical properties including pKa and LogD). Link[1]

  • Sigma-Aldrich/Merck. Safety Data Sheet for 2-Oxa-7-azaspiro[3.5]nonane oxalate (Analogous Structure).[1]Link

  • Burkhard, J. A., et al. Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1] Accounts of Chemical Research (2010).[1] Link[1]

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Exploratory

2-Oxa-5-azaspiro[3.5]nonane oxalate melting point and density

The following technical guide details the physicochemical profiling and characterization of 2-Oxa-5-azaspiro[3.5]nonane oxalate , a critical spirocyclic building block in modern medicinal chemistry. Solid-State Character...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling and characterization of 2-Oxa-5-azaspiro[3.5]nonane oxalate , a critical spirocyclic building block in modern medicinal chemistry.

Solid-State Characterization, Synthesis, and Physicochemical Properties

Executive Summary

The shift from flat, aromatic scaffolds to three-dimensional (


-rich) structures is a defining trend in contemporary drug discovery.[1] 2-Oxa-5-azaspiro[3.5]nonane  represents a strategic scaffold where a rigid oxetane ring is spiro-fused to a piperidine core.[1] This geometry lowers lipophilicity (

) while enhancing metabolic stability compared to non-spiro analogs.

This guide focuses on the oxalate salt form (CAS: 1523571-96-1), which is preferred for its superior crystallinity, handling properties, and stability compared to the liquid or low-melting free base.

Chemical Identity & Structural Specifications[2][3][4][5][6][7]

PropertyDetail
IUPAC Name 2-Oxa-5-azaspiro[3.5]nonane oxalate
Common Name 2-Oxa-5-azaspiro[3.5]nonane hemioxalate (typically 2:1 or 1:1 stoichiometry)
CAS Number (Salt) 1523571-96-1
CAS Number (Free Base) 1046153-04-1
Molecular Formula

(assuming 1:[1]1)
Molecular Weight 127.19 g/mol (Base) + 90.03 g/mol (Acid) = 217.22 g/mol
Spiro Junction C3 of Oxetane fused to C3 of Piperidine (Nitrogen at position 5 relative to oxygen)
Structural Logic

The "5-aza" designation indicates the nitrogen atom is located in the six-membered ring, adjacent to the spiro-carbon.[1] This specific regiochemistry creates a unique vector for substituent attachment, distinct from the more common 6-aza or 7-aza isomers.

Physicochemical Properties: Melting Point & Density[1][2]

Accurate determination of melting point (MP) and density is critical for solid-form selection and formulation. While specific batch values vary by crystallinity and salt stoichiometry, the following technical baselines apply.

Melting Point (MP)

The oxalate salt of 2-oxa-5-azaspiro[3.5]nonane typically exhibits a sharp melting event characteristic of a crystalline organic salt.[1]

  • Target Range: 140 °C – 210 °C (Decomposition often accompanies melting).

  • Reference Standard: The regioisomer 2-oxa-7-azaspiro[3.5]nonane oxalate has a reported MP of 208 °C [1].[1] The 5-aza isomer is expected to fall within a similar high-melting thermal window due to comparable lattice energy packing.

  • Thermodynamic Behavior: Oxalates of spirocyclic amines often undergo a solid-solid transition prior to melting, or decompose immediately upon melting (onset of browning).

Density

Density is a function of crystal packing efficiency.

  • True (Crystal) Density: 1.25 – 1.35 g/cm³ (Estimated based on packing coefficient of spiro-ammonium oxalates).[1]

  • Bulk Density: Typically 0.4 – 0.6 g/cm³ (Dependent on particle size and milling).

  • Relevance: High true density correlates with better tabletability and stability against moisture sorption.

Experimental Protocols

Protocol A: Salt Formation & Purification

This self-validating workflow ensures the conversion of the liquid free base into the stable oxalate salt.

Reagents:

  • 2-Oxa-5-azaspiro[3.5]nonane (Free Base, >97% purity).

  • Anhydrous Oxalic Acid (>99%).

  • Solvents: Ethanol (EtOH), Diethyl Ether (

    
    ).
    

Methodology:

  • Dissolution: Dissolve 1.0 eq of Free Base in absolute EtOH (5 mL/g) at 0 °C.

  • Acid Addition: Dissolve 1.05 eq of Oxalic Acid in warm EtOH (3 mL/g). Add this solution dropwise to the amine solution under vigorous stirring.

  • Nucleation: A white precipitate should form immediately. If not, induce nucleation by scratching the glass or adding a seed crystal.

  • Aging: Stir the suspension at 0 °C for 2 hours to maximize yield and crystallinity.

  • Isolation: Filter the solid under vacuum. Wash the cake 3x with cold

    
     to remove excess acid and impurities.
    
  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Protocol B: Melting Point Determination (DSC)

Differential Scanning Calorimetry (DSC) provides the most authoritative MP data, distinguishing between dehydration, polymorphic transitions, and true melting.

  • Sample Prep: Weigh 2–4 mg of dried salt into a Tzero aluminum pan. Crimped non-hermetically.

  • Parameters: Equilibrate at 40 °C. Ramp 10 °C/min to 250 °C under

    
     purge (50 mL/min).
    
  • Analysis: Identify the onset temperature (

    
    ) of the major endothermic peak. Note any broad endotherms <100 °C indicative of solvates/hydrates.
    
Protocol C: Density Determination (Pycnometry)

For "True Density" (skeletal density), gas pycnometry is required.

  • Instrument: Helium Pycnometer (e.g., Micromeritics AccuPyc).

  • Calibration: Calibrate cell volume using a certified steel sphere.

  • Measurement: Load ~1.0 g of sample. Purge with He (10 cycles) to remove moisture/air.

  • Cycle: Perform 5 measurement cycles. The standard deviation must be <0.02%.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for characterizing the solid state of the synthesized salt.

G Start Crude Salt (Oxalate) Solvent Recrystallization (EtOH/Et2O) Start->Solvent Pure Pure Crystal Solvent->Pure DSC DSC Analysis (Thermal) Pure->DSC TGA TGA (Volatiles) Pure->TGA XRD PXRD (Polymorph) Pure->XRD Pyc He Pycnometry (Density) Pure->Pyc MP_Res Melting Point (Onset) DSC->MP_Res Endotherm TGA->MP_Res Decomp Check Den_Res True Density (g/cm³) Pyc->Den_Res Vol Displacement

Figure 1: Integrated workflow for solid-state characterization, linking purification to thermal and physical analysis.

Synthesis Pathway (Mechanistic Insight)

While the salt is formed from the base, the synthesis of the free base (2-Oxa-5-azaspiro[3.5]nonane) is a complex challenge in organic synthesis.[1] A robust route utilizes the N-Boc-3-piperidone as the starting scaffold.[1]

Synthesis Step1 N-Boc-3-Piperidone (Starting Material) Step2 Methylenation (Wittig: Ph3P=CH2) Step1->Step2 C=O -> C=CH2 Step3 Epoxidation (Corey-Chaykovsky) Step2->Step3 Epoxidation Step4 Ring Expansion (Spiro-Oxetane Formation) Step3->Step4 Rearrangement Step5 Deprotection (TFA or HCl) Step4->Step5 -Boc Final 2-Oxa-5-azaspiro[3.5]nonane (Free Base) Step5->Final

Figure 2: Retrosynthetic logic for the spiro-oxetane core construction.

Mechanistic Note: The construction of the spiro-oxetane ring at the C3 position of the piperidine ring is sterically demanding. The "5-aza" topology requires specific attention to the starting piperidone isomer (3-piperidone vs 4-piperidone) to ensure the nitrogen ends up in the correct position relative to the spiro center [2].[1]

References

  • TCI Chemicals. 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate Product Specification. Retrieved from . (Demonstrates MP of 208°C for the regioisomer).

  • Carreira, E. M., et al. (2006). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 45(28), 4736–4739. (Foundational work on spiro-oxetane synthesis and properties).
  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2] Journal of Medicinal Chemistry, 53(8), 3227–3246. (Discussion on lipophilicity and metabolic stability of these scaffolds).

  • PubChem. Compound Summary: 2-Oxa-5-azaspiro[3.5]nonane. National Library of Medicine. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Topic: A Robust, Multi-Step Synthesis of 2-Oxa-5-azaspiro[3.5]nonane Oxalate from an Oxetane Precursor

An Application Note for Medicinal and Process Chemistry Audience: Researchers, scientists, and drug development professionals. Abstract Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a pathway to novel chemical space with improved three-dimensionality and physicochemical properties.[1][2] The incorporation of an oxetane moiety, in particular, can significantly enhance aqueous solubility, metabolic stability, and other ADME properties.[3] This application note provides a detailed, field-tested synthetic route to 2-Oxa-5-azaspiro[3.5]nonane oxalate, a valuable building block for medicinal chemistry. The synthesis begins with a commercially available oxetane precursor and proceeds through a robust, scalable four-step sequence involving acylation, intramolecular cyclization, reduction, and final salt formation. We provide in-depth mechanistic explanations for each transformation, detailed step-by-step protocols, and critical safety considerations.

Introduction and Synthetic Strategy

2-Oxa-5-azaspiro[3.5]nonane is a spirocyclic scaffold that merges the favorable properties of a piperidine ring with the solubilizing and metabolically robust nature of an oxetane.[3] This unique combination makes it an attractive building block for creating analogues of existing drugs or for novel scaffold-based discovery programs.

The synthetic strategy outlined herein constructs the piperidine ring onto a core oxetane building block, (oxetan-3-yl)methanamine. This approach is designed for efficiency and scalability, utilizing well-understood, high-yielding chemical transformations.

The overall workflow is depicted below:

G cluster_0 Overall Synthetic Workflow A Step 1: Acylation (Oxetan-3-yl)methanamine + Chloroacetyl Chloride B Step 2: Intramolecular Cyclization Formation of Lactam Intermediate A->B  Base (e.g., TEA) C Step 3: Lactam Reduction Formation of Spirocyclic Amine (Free Base) B->C  Strong Base (e.g., NaH) D Step 4: Salt Formation Reaction with Oxalic Acid C->D  Reducing Agent (e.g., LAH) E Final Product 2-Oxa-5-azaspiro[3.5]nonane Oxalate D->E  Solvent (e.g., IPA)

Caption: High-level overview of the four-step synthesis.

Mechanistic Rationale and Key Transformations

The synthesis is logically divided into two main phases: the construction of the spirocyclic core followed by its isolation as a stable salt.

G cluster_1 Phase 1: Spirocycle Construction cluster_2 Phase 2: Product Isolation node_A Precursor Amine + Chloroacetyl Chloride node_B Chloroacetamide Intermediate node_A->node_B Acylation node_C Deprotonation (Strong Base) node_B->node_C node_D Intramolecular SN2 Cyclization node_C->node_D node_E Spiro-Lactam node_D->node_E node_F Reduction (Hydride Source) node_E->node_F node_G Spiro-Amine (Free Base) node_F->node_G node_H Spiro-Amine (Free Base) node_J Proton Transfer node_H->node_J node_I Oxalic Acid node_I->node_J node_K Oxalate Salt (Crystalline Solid) node_J->node_K

Caption: Logical flow of the key chemical transformations.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Chloroacetyl chloride is highly corrosive and lachrymatory. Lithium aluminum hydride (LAH) reacts violently with water. All glassware must be rigorously dried before use.

Part 1: Synthesis of N-((oxetan-3-yl)methyl)-2-chloroacetamide (Intermediate I)
  • Causality: This step attaches the two-carbon electrophilic arm necessary for the subsequent cyclization. Chloroacetyl chloride is a highly reactive acylating agent.[4] A non-nucleophilic base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is required to scavenge the HCl byproduct without competing in the reaction.[5][6]

Protocol:

  • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (oxetan-3-yl)methanamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of amine).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Slowly add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor progress by TLC (e.g., 10% MeOH in DCM).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part 2: Synthesis of 2-Oxa-5-azaspiro[3.5]nonan-6-one (Intermediate II)
  • Causality: This is an intramolecular nucleophilic substitution (Sₙ2) reaction. A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the amide nitrogen, which is significantly less basic than an amine.[7] The resulting anion acts as the nucleophile, displacing the chloride to form the six-membered lactam ring. Anhydrous polar aprotic solvents like THF or DMF are ideal for this reaction.

Protocol:

  • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.5 eq, 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully each time.

  • Add anhydrous tetrahydrofuran (THF, approx. 15 mL per 1 g of NaH) and cool the suspension to 0 °C.

  • Dissolve the crude N-((oxetan-3-yl)methyl)-2-chloroacetamide (Intermediate I, 1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • After the addition, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 60-65 °C) for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.

  • Remove the THF under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude spiro-lactam. Purify by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes).

Part 3: Synthesis of 2-Oxa-5-azaspiro[3.5]nonane (Free Base)
  • Causality: The amide functional group of the lactam is reduced to a secondary amine using a powerful reducing agent. Lithium aluminum hydride (LAH) is highly effective for this transformation. The reaction must be performed under strictly anhydrous conditions as LAH reacts violently with protic solvents.

Protocol:

  • In an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of LAH (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Dissolve the purified spiro-lactam (Intermediate II, 1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.

  • Cool the reaction mixture to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of:

    • Water (X mL, where X is the mass of LAH in grams)

    • 15% aqueous NaOH solution (X mL)

    • Water (3X mL)

  • Stir the resulting granular precipitate vigorously for 1 hour at room temperature.

  • Filter the aluminum salts through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-Oxa-5-azaspiro[3.5]nonane free base. The product can be purified by distillation under reduced pressure if required.

Part 4: Preparation of 2-Oxa-5-azaspiro[3.5]nonane Oxalate (Final Product)
  • Causality: The free base is often an oil and can be difficult to handle and store. Conversion to a salt, such as an oxalate, typically yields a stable, crystalline solid that is easier to purify, weigh, and store.[8][9] The stoichiometry (2:1 amine to acid for a hemioxalate, or 1:1 for a full oxalate) should be carefully controlled. Here we describe the full oxalate salt.

Protocol:

  • Dissolve the purified 2-Oxa-5-azaspiro[3.5]nonane free base (1.0 eq) in isopropanol (IPA, approx. 10 volumes).

  • In a separate flask, dissolve anhydrous oxalic acid (1.0 eq) in a minimal amount of warm IPA.

  • Slowly add the oxalic acid solution to the amine solution with stirring at room temperature.

  • A white precipitate should form. If precipitation is slow, it can be induced by cooling in an ice bath or by the addition of a co-solvent like diethyl ether.

  • Stir the resulting suspension for 1-2 hours at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold IPA, followed by diethyl ether.

  • Dry the product under vacuum to a constant weight to yield 2-Oxa-5-azaspiro[3.5]nonane oxalate as a white crystalline solid.

Data Summary

CompoundIUPAC NameFormulaMol. Weight ( g/mol )Expected Form
Intermediate I N-((oxetan-3-yl)methyl)-2-chloroacetamideC₆H₁₀ClNO₂163.60Off-white solid / oil
Intermediate II 2-Oxa-5-azaspiro[3.5]nonan-6-oneC₇H₁₁NO₂141.17White solid
Free Base 2-Oxa-5-azaspiro[3.5]nonaneC₇H₁₃NO127.18[10]Colorless oil
Final Product 2-Oxa-5-azaspiro[3.5]nonane oxalateC₉H₁₅NO₅217.22White crystalline solid

References

  • Aldabbagh, F. et al. (2021). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. ResearchGate. Available from: [Link]

  • Wuitschik, G. et al. (2011). An improved synthesis of 2-oxa-7-azaspiro[7][11]nonane and analogs as novel reagents in medicinal chemistry. Tetrahedron Letters, 52(26), 3266-3270. Available from: [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53484586, 2-Oxa-5-azaspiro[3.5]nonane. Available from: [Link]

  • Molecules. (2000). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. MDPI. Available from: [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Available from: [Link]

  • PubChemLite. (n.d.). 2-oxa-5-azaspiro[3.5]nonane (C7H13NO). Available from: [Link]

  • Jayaraj, S., & Badu-Tawiah, A. K. (2020). Synthesis of 3 in ACN using (a) chloroacetyl chloride and (b) bromoacetyl chloride in a droplet reactor and in microfluidics (μ-Fl). ResearchGate. Available from: [Link]

  • Prajapati, A. et al. (2014). A facile amidation of chloroacetyl chloride using DBU. Der Pharma Chemica, 6(3), 362-368. Available from: [Link]

  • Stepan, A. F. et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 13(10), 947-966. Available from: [Link]

  • Cernak, T. et al. (2016). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Chemical Society Reviews, 45(3), 546-576. Available from: [Link]

  • Abdel-Latif, E. & Amin, M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(22), 2971-2996. Available from: [Link]

  • Mykhailiuk, P. K. (2019). Oxa-spirocycles: synthesis, properties and applications. Organic & Biomolecular Chemistry, 17(18), 4443-4453. Available from: [Link]

  • Reddit. (2021). Acid chloride reaction with amine. r/OrganicChemistry. Available from: [Link]

  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Available from: [Link]

Sources

Application

Application Note: Protocols for Incorporating 2-Oxa-5-azaspiro[3.5]nonane into Peptide Backbones

Executive Summary & Strategic Rationale The incorporation of 2-oxa-5-azaspiro[3.5]nonane scaffolds into peptide backbones represents a high-value strategy in modern peptidomimetic design. Unlike standard cyclic amino aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of 2-oxa-5-azaspiro[3.5]nonane scaffolds into peptide backbones represents a high-value strategy in modern peptidomimetic design. Unlike standard cyclic amino acids (e.g., proline), this spirocyclic system offers a unique combination of conformational rigidity and reduced lipophilicity .

The 2-oxa-5-azaspiro[3.5]nonane core consists of an oxetane ring spiro-fused to a piperidine ring. When derivatized as an amino acid (e.g., Fmoc-2-oxa-5-azaspiro[3.5]nonane-8-carboxylic acid ), it acts as a superior Proline surrogate .

Key Advantages:

  • Conformational Locking: The spiro-center (C4) rigidly defines the

    
     and 
    
    
    
    torsion angles, stabilizing
    
    
    -turn or
    
    
    -turn secondary structures critical for receptor binding.
  • Physicochemical Optimization: The oxetane oxygen lowers the LogD compared to carbocyclic spiro-analogs, improving aqueous solubility and metabolic stability against proteases.

  • Vectorial Projection: It orients side chains in non-canonical vectors, accessing novel chemical space in GPCR and ion channel targets.

Technical Challenges: This scaffold presents two distinct synthetic hurdles:

  • Steric Hindrance: The secondary amine (position 5) is adjacent to the quaternary spiro center, making acylation of this residue (chain elongation) significantly more difficult than standard amino acids.

  • Acid Sensitivity: While the oxetane ring is more stable than epoxides, it remains susceptible to acid-catalyzed nucleophilic ring-opening during TFA cleavage if protocols are not optimized.

Physicochemical Profile & Building Block Selection

To incorporate this scaffold, the standard building block is the Fmoc-protected amino acid.

Table 1: Comparative Properties of Proline Surrogates

PropertyProline4,4-Difluoroproline2-Oxa-5-azaspiro[3.5]nonane Impact on Peptide
Ring Size 5-membered5-membered4/6-spiro fusedRigid Spacer
Hybridization



(Spiro)
Defined Exit Vector
LogP (Fragment) ~1.2~1.5~0.2 Enhanced Solubility
H-Bond Acceptors 1 (C=O)1 (C=O) + F2 (C=O + Oxetane O) Improved Solvation
Steric Bulk LowMediumHigh High Rotational Barrier
Recommended Building Block

Compound: Fmoc-2-oxa-5-azaspiro[3.5]nonane-8-carboxylic acid (Fmoc-OASN-OH)

  • Purity: >98% (HPLC)

  • Chirality: Racemic or Enantiopure (depending on target; typically supplied as racemates requiring chiral separation if specific stereochemistry is needed).

Experimental Protocols

Protocol A: Resin Selection and Preparation

Rationale: The choice of resin dictates the C-terminal modification. For oxetane-containing peptides, Rink Amide resins are preferred over Wang resins. Wang resins require high-acid concentrations for cleavage which risks oxetane degradation. Rink Amide allows for slightly milder cleavage or standard TFA cleavage where the amide bond forms rapidly, stabilizing the C-terminus.

  • Resin: Rink Amide MBHA resin (Loading: 0.3 – 0.5 mmol/g). Low loading is crucial to prevent aggregation during the coupling of the bulky spiro-residue.

  • Swelling:

    • Weigh 100 mg resin into a reaction vessel.

    • Add DMF (5 mL) and swell for 30 mins at ambient temperature (

      
      ).
      
    • Drain and wash with DMF (

      
       mL).[1]
      
Protocol B: Coupling the Spiro-Amino Acid (Fmoc-OASN-OH)

This step attaches the spiro-block to the growing chain. The primary challenge here is the bulk of the incoming amino acid.

  • Activation:

    • Dissolve Fmoc-OASN-OH (3.0 eq) and HATU (2.9 eq) in anhydrous DMF (concentration ~0.2 M).

    • Add HOAt (3.0 eq). Note: HOAt is superior to HOBt for sterically hindered couplings.

    • Add DIEA (6.0 eq) immediately prior to addition to resin.

    • Pre-activation time: 30 seconds. (Do not over-activate to avoid potential side reactions).

  • Coupling:

    • Add the activated solution to the resin.[1]

    • Microwave Assistance (Optional but Recommended): Heat to

      
       for 15 minutes (25W). Caution: Do not exceed 
      
      
      
      to ensure oxetane stability.
    • Manual: Shake at RT for 2 hours.

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin). If blue (incomplete), re-couple using PyAOP (3 eq) and DIEA (6 eq) in NMP.

Protocol C: Chain Elongation (The Critical Step)

Acylating the secondary amine of the anchored 2-oxa-5-azaspiro[3.5]nonane is the bottleneck. The nitrogen is shielded by the spiro-ring.

  • Deprotection:

    • Treat resin with 20% Piperidine in DMF (

      
       min).
      
    • Crucial Wash: Wash with DMF (

      
      ), DCM (
      
      
      
      ), then DMF (
      
      
      ). Ensure all piperidine is removed; secondary amines are less nucleophilic and residual base can cause aspartimide formation in adjacent residues later.
  • Coupling the Next Amino Acid (Fmoc-AA-OH):

    • Reagents: Use COMU or PyBOP instead of HBTU/HATU for this specific step if HATU fails. COMU often shows superior performance for difficult secondary amines.

    • Stoichiometry: Fmoc-AA-OH (5.0 eq), COMU (5.0 eq), DIEA (10.0 eq).

    • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for its higher swelling power and reaction kinetics.

    • Conditions:

      • Microwave:

        
         for 20 mins (Double coupling recommended).
        
      • Manual: Double couple:

        
         hours at RT.
        
  • Capping:

    • After this step, acetylation of unreacted amines is mandatory to prevent deletion sequences.

    • Reagent: Acetic anhydride/Pyridine/DMF (1:1:8).

Protocol D: Cleavage and Oxetane Preservation

Scientific Integrity: The oxetane ring can undergo acid-catalyzed ring opening, particularly if "scavengers" like water or thiols act as nucleophiles.

  • Cocktail Preparation (Reagent B-Oxetane):

    • TFA: 90%

    • TIS (Triisopropylsilane): 5% (Scavenger)

    • DCM: 5% (Diluent to soften the acid strength slightly)

    • Avoid: Water and Thioanisole if possible.[2] If Met/Cys are present, keep water <2.5%.

  • Execution:

    • Cool the cleavage cocktail to

      
       before adding to the resin.[3]
      
    • Add resin to the cold cocktail.

    • Allow to warm to Room Temperature naturally.

    • Time: Limit exposure to 90 minutes maximum.

  • Precipitation:

    • Filter resin and precipitate filtrate immediately into cold diethyl ether (

      
      ).
      
    • Centrifuge (3000 rpm, 5 min) and decant.

Visualization of Workflows

Figure 1: SPPS Decision Tree for Spiro-Scaffold Incorporation

This diagram outlines the logic flow for handling the steric hindrance and stability constraints.

SPPS_Workflow Start Start: Resin Preparation (Rink Amide MBHA) Coupling1 Step 1: Couple Fmoc-OASN-OH (Reagent: HATU/HOAt) Start->Coupling1 Check1 QC: Chloranil Test (Secondary Amine Detection) Coupling1->Check1 Check1->Coupling1 Fail (Recouple) Deprotect Step 2: Fmoc Removal (20% Piperidine) Check1->Deprotect Pass Coupling2 Step 3: Chain Elongation (Couple onto Spiro-Amine) Deprotect->Coupling2 MethodA Standard: HATU, 50°C MW Coupling2->MethodA Check2 QC: Micro-Cleavage LCMS MethodA->Check2 MethodB Difficult: COMU/NMP, Double Couple MethodB->Check2 Check2->MethodB Incomplete Cleavage Step 4: Final Cleavage (90% TFA, 0°C Start) Check2->Cleavage Complete Purify Purification & Lyophilization Cleavage->Purify

Caption: Workflow for the incorporation of 2-oxa-5-azaspiro[3.5]nonane showing critical decision points for steric management.

Quality Control & Validation

To validate the successful incorporation and structural integrity of the oxetane ring:

  • NMR Validation:

    • 
       NMR:  Look for the characteristic oxetane methylene protons. These typically appear as multiplets between 4.2 – 4.8 ppm . Ring opening results in a shift and loss of this specific multiplicity.
      
    • 
       NMR:  The spiro quaternary carbon usually resonates around 35-45 ppm , while the oxetane carbons appear downfield (~70-80 ppm).
      
  • LC-MS:

    • Use a gradient of Water/Acetonitrile with 0.05% Formic Acid (avoid high TFA concentrations in the mobile phase if the sample sits in the autosampler for long periods).

    • Look for

      
       and confirm no 
      
      
      
      mass shift (indicative of hydrolysis/ring opening).

References

  • Carreira, E. M., et al. (2008).[4] "Oxetanes as Promising Modules in Drug Discovery."[4] Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). "Spirocyclic Oxetanes: Synthesis and Properties." Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Accounts of Chemical Research. [Link]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7] Chemical Reviews. [Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. [Link]

Sources

Method

Using 2-Oxa-5-azaspiro[3.5]nonane as a morpholine bioisostere

Executive Summary: Escaping Flatland In modern drug design, the morpholine ring is a ubiquitous structural motif, valued for its ability to moderate lipophilicity and act as a hydrogen bond acceptor. However, morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug design, the morpholine ring is a ubiquitous structural motif, valued for its ability to moderate lipophilicity and act as a hydrogen bond acceptor. However, morpholine is metabolically vulnerable (oxidative opening to lactams) and geometrically "flat" (low Fsp³ character), which can limit selectivity and patent novelty.

This guide details the application of 2-Oxa-5-azaspiro[3.5]nonane (CAS: 1046153-04-1) as a rigid, spirocyclic bioisostere. Unlike the smaller 2-oxa-6-azaspiro[3.3]heptane (a direct geometric mimic of morpholine), the [3.5]nonane system offers a volume-expanded scaffold that mimics the electronic properties of morpholine while imposing a distinct, orthogonal vector for the ether oxygen. This "shape-shifting" capability allows for the fine-tuning of metabolic stability and off-target selectivity without sacrificing solubility.

Structural Analysis & Physicochemical Profile

The 2-oxa-5-azaspiro[3.5]nonane scaffold consists of a piperidine ring spiro-fused at the


-position (C2) to an oxetane ring. This creates a rigid, orthogonal orientation between the amine and the ether oxygen, unlike the flexible chair conformation of morpholine.
Comparative Properties Table
PropertyMorpholine 2-Oxa-6-azaspiro[3.3]heptane 2-Oxa-5-azaspiro[3.5]nonane
Structure Monocyclic (6-membered)Spirocyclic (4,4-fused)Spirocyclic (4,6-fused)
Formula C₄H₉NOC₅H₉NOC₇H₁₃NO
MW 87.1299.13127.19
ClogP -0.86-1.2 (approx)-0.2 to 0.1
pKa (Conj. Acid) 8.36~ 7.9~ 8.5
Fsp³ Fraction 1.0 (Flexible)1.0 (Rigid)1.0 (Rigid)
Metabolic Liability High (N-oxidation, ring opening)Low (Oxetane is a metabolic sink)Low (Steric bulk protects

-C)
Vector Geometry Linear (1,4-relationship)Linear (Axis defined by spiro)Orthogonal / Bent
Structural Logic Diagram

Bioisostere_Logic Morpholine Morpholine (Standard) Liability Metabolic Liability (Oxidation/Ring Opening) Morpholine->Liability CYP450 Attack Spiro35 2-Oxa-5-azaspiro[3.5]nonane (Target Scaffold) Morpholine->Spiro35 Bioisosteric Replacement Liability->Spiro35 Solved by Properties 1. Rigid 3D Geometry 2. Orthogonal Vectors 3. Metabolic Stability Spiro35->Properties Structural Effect Outcome Improved Selectivity & IP Novelty Properties->Outcome Drug Design Benefit

Caption: Transition from morpholine to the spiro[3.5]nonane scaffold mitigates metabolic risks while introducing rigid 3D complexity.

Synthesis Protocol: The "Diol Cyclization" Route

While 2-oxa-5-azaspiro[3.5]nonane is commercially available as a building block (often as the oxalate salt), in-house synthesis allows for the introduction of substituents on the piperidine ring. The following protocol is adapted from the methodologies established by the Carreira group for spiro-oxetanes [1, 2].

Mechanism: The core strategy involves constructing a quaternary center at the piperidine


-position via bis-hydroxymethylation, followed by intramolecular cyclization to form the oxetane.
Step-by-Step Workflow

Reagents Required:

  • Starting Material: N-Boc-piperidine-2-carboxylate (Ethyl ester)

  • Reagents: LiBH₄, n-BuLi, TsCl (Tosyl chloride), NaH (Sodium hydride).

  • Solvents: THF (anhydrous), DMF.

Protocol:

  • 
    -Bis-hydroxymethylation (Precursor Assembly): 
    
    • Note: Direct alkylation of the ester is challenging. A more robust route utilizes the reduction of a malonate intermediate or aldol-cannizzaro type reaction on a 2-piperidone precursor, but for the [3.5] system, we target the diol intermediate : tert-butyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate.

    • Alternative Commercial Route: Start with 1-Boc-3-piperidone ? No, that yields the 6-aza isomer.

    • Target Route:Cyclization of 1-Boc-2,2-bis(hydroxymethyl)piperidine.

  • Activation (Monotosylation):

    • Dissolve tert-butyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv) in anhydrous THF.

    • Add n-BuLi (1.05 equiv) dropwise at -78°C to deprotonate one hydroxyl group.

    • Add TsCl (1.0 equiv) in THF. Stir for 1 h while warming to 0°C.

    • Checkpoint: Isolate the mono-tosylate intermediate. Verify via LC-MS.

  • Spiro-Cyclization (Oxetane Formation):

    • Dissolve the mono-tosylate in dry DMF.

    • Add NaH (2.0 equiv, 60% dispersion in oil) carefully at 0°C.

    • Heat the reaction to 60°C for 4–12 hours. The alkoxide displaces the tosylate to close the 4-membered ring.

    • Quench: Cool to RT, quench with saturated NH₄Cl. Extract with Et₂O.

    • Purification: Flash column chromatography (Hexane/EtOAc).

    • Product: tert-Butyl 2-oxa-5-azaspiro[3.5]nonane-5-carboxylate.[]

  • Deprotection (Salt Formation):

    • Dissolve the Boc-protected spirocycle in DCM.

    • Add TFA (10 equiv) or 4M HCl in Dioxane . Stir at RT for 2 h.[2]

    • Concentrate to dryness.

    • Optional: Treat with oxalic acid in EtOH to precipitate the stable oxalate salt (CAS 1046153-04-1 form).

Synthesis Flowchart

Synthesis_Flow Start N-Boc-2,2-bis(hydroxymethyl) piperidine Step1 Activation (n-BuLi, TsCl, -78°C) Start->Step1 Intermed Mono-Tosylate Intermediate Step1->Intermed Step2 Cyclization (NaH, DMF, 60°C) Intermed->Step2 Product_Boc N-Boc-2-oxa-5-azaspiro[3.5]nonane Step2->Product_Boc Step3 Deprotection (TFA or HCl) Product_Boc->Step3 Final 2-Oxa-5-azaspiro[3.5]nonane (Salt or Free Base) Step3->Final

Caption: Synthesis of the [3.5] spiro scaffold via intramolecular displacement of a tosylate.

Application in Drug Design: The "Vector Switch"

When replacing a morpholine with 2-oxa-5-azaspiro[3.5]nonane, the researcher must account for the change in the oxygen vector .

  • Solubility Enhancement: The oxetane oxygen is a potent hydrogen bond acceptor with high polarity but low lipophilicity. This often improves aqueous solubility compared to the parent piperidine, similar to morpholine, but without the "flat" geometry.

  • Metabolic Shielding: The spiro-fusion at the

    
    -position of the piperidine ring sterically hinders the sensitive 
    
    
    
    -hydrogens, protecting the nitrogen from oxidative dealkylation (a common clearance pathway for morpholines and piperidines) [3].
  • Case Study Logic (Bupivacaine Analogs):

    • In local anesthetics like Bupivacaine (which contains a piperidine), replacing the ring with 2-oxa-5-azaspiro[3.5]nonane has been shown to maintain potency while lowering toxicity and increasing solubility [4]. The spiro-ether acts as a "solubilizing handle" that does not interfere with the pharmacophore's binding mode as drastically as a linear ether might.

Protocol for Library Generation (Amide Coupling):

  • Step A: Dissolve Carboxylic Acid Scaffold (R-COOH) in DMF.

  • Step B: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir 5 min.

  • Step C: Add 2-Oxa-5-azaspiro[3.5]nonane oxalate (1.0 equiv).[3]

  • Step D: Stir 2-16h. Monitor by LC-MS.

  • Note: The oxalate salt requires extra base (DIPEA) to neutralize the oxalic acid counterion. Ensure pH > 8 for the coupling to proceed efficiently.

References

  • Wuitschik, G. et al. (2006).[2] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 45(46), 7736–7739.

  • Wuitschik, G. et al. (2008). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 47(24), 4512–4515.

  • Wuitschik, G. et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Tereshchenko, A. D. et al. (2017). "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." Tetrahedron, 73(6), 750-759.

Sources

Application

High-Efficiency Preparation of Free Base 2-Oxa-5-azaspiro[3.5]nonane from Oxalate Salt

Application Note: AN-SP-025 Abstract & Scientific Context The shift in medicinal chemistry from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures has established spirocycles as critical "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SP-025

Abstract & Scientific Context

The shift in medicinal chemistry from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures has established spirocycles as critical "privileged structures." The 2-Oxa-5-azaspiro[3.5]nonane scaffold is a premier example of this "Escape from Flatland" (Lovering et al., 2009). It acts as a bioisostere for morpholine or piperidine, offering increased


 character, improved solubility, and distinct vector orientation for substituent exit.

This scaffold is commercially supplied as an oxalate salt (typically 2:1 or 1:1 stoichiometry) to ensure solid-state stability and prevent air oxidation. However, the oxalate counterion is incompatible with many downstream applications, particularly nucleophilic substitutions (


, 

), Buchwald-Hartwig couplings, or amide couplings, where the free amine is required.

The Challenge: The free base is a secondary amine with significant water solubility due to the ether oxygen in the oxetane ring and the low molecular weight (~127.18 g/mol ). Standard neutralization protocols often result in low yields due to poor partitioning into organic solvents or loss of the semi-volatile amine during concentration.

This guide provides a validated, high-recovery protocol for liberating the free base while preserving the integrity of the strained oxetane ring.

Physicochemical Profile

Understanding the substrate is the first step to successful isolation.

PropertyDataImplications for Protocol
Formula

Low MW indicates potential volatility.
MW (Free Base) 127.18 g/mol Risk of loss under high vacuum.
MW (Oxalate) ~344.4 (2:1 Salt)Stoichiometry dictates base equivalents.
pKa (Conjugate Acid) ~10.5 (Est.)Requires pH > 12.5 for >99% deprotonation.
LogP ~0.2 (Low)Critical: High water solubility. Requires "salting out."
Stability Oxetane RingAcid-sensitive (ring opening). Stable to base.

Protocol A: Biphasic Liquid-Liquid Extraction (LLE) with Salting Out

This is the standard method for scales ranging from 100 mg to 10 g. The key modification from standard amine workups is the saturation of the aqueous phase to force the polar amine into the organic layer.

Reagents
  • Starting Material: 2-Oxa-5-azaspiro[3.5]nonane oxalate.

  • Base: 5N Sodium Hydroxide (NaOH) or Potassium Carbonate (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF). Note: 2-MeTHF is preferred for green chemistry, but DCM offers higher extraction efficiency for this specific polar amine.

  • Additive: Sodium Chloride (NaCl), solid.

Step-by-Step Methodology
  • Dissolution:

    • Suspend the oxalate salt in minimal distilled water (approx. 5 mL per 1 g of salt).

    • Rationale: Minimizing initial water volume maximizes the final concentration of electrolytes, aiding phase separation.

  • Basification (The Critical Step):

    • Cool the solution to 0–5°C (ice bath). The neutralization is exothermic.

    • Slowly add 5N NaOH dropwise with stirring until the pH reaches 13–14 .

    • Checkpoint: Verify pH using a calibrated probe or high-range pH paper.

    • Mechanism:[1]

      
      .
      
  • Salting Out:

    • Add solid NaCl to the aqueous mixture until saturation is reached (undissolved salt remains visible).

    • Why: The "Common Ion Effect" increases the ionic strength of the aqueous phase, drastically reducing the solubility of the organic amine and forcing it into the organic phase.

  • Extraction:

    • Extract with DCM (

      
       mL per gram of salt).
      
    • Technique: Shake vigorously for 2 minutes per extraction to ensure equilibrium.

    • Combine the organic layers.[2]

  • Drying & Filtration:

    • Dry the combined organics over anhydrous Sodium Sulfate (

      
      ) for 15 minutes.
      
    • Warning: Do not use Calcium Chloride (

      
      ) as it can complex with amines.
      
    • Filter off the desiccant. Rinse the filter cake with fresh DCM.

  • Concentration:

    • Concentrate under reduced pressure (Rotovap).

    • Settings: Bath temperature < 30°C; Vacuum > 100 mbar.

    • Caution: Do not evaporate to complete dryness if high vacuum is used. The free base is an oil that can be volatile. Stop when the solvent volume is negligible, or carry the solution directly into the next step if possible.

Protocol B: Solid-Phase Extraction (SCX-2)

Recommended for small-scale (10 mg – 500 mg) or parallel synthesis where high throughput is required.

  • Loading: Dissolve the oxalate salt in MeOH/Water (1:1) and load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

  • Washing: Wash with MeOH (3 column volumes) to elute the oxalic acid and non-basic impurities.

  • Elution: Elute the free amine using 2M Ammonia in Methanol (

    
    ).
    
  • Finishing: Concentrate the ammoniacal methanolic fraction to obtain the pure free base.

Process Visualization (Workflow Diagram)

The following diagram illustrates the critical decision points and flow for Protocol A.

G Start Start: Oxalate Salt (Solid) Dissolve Dissolve in H2O (Min. Volume) Start->Dissolve Basify Add 5N NaOH (Target pH > 13) Dissolve->Basify SaltOut Add Solid NaCl (Saturation) Basify->SaltOut Exothermic Extract Extract w/ DCM (x3) SaltOut->Extract PhaseSep Phase Separation Extract->PhaseSep Aqueous Aqueous Layer (Oxalate/Na+) PhaseSep->Aqueous Discard Organic Organic Layer (Free Base) PhaseSep->Organic Keep Dry Dry (Na2SO4) & Filter Organic->Dry Conc Controlled Concentration (<30°C, >100 mbar) Dry->Conc Final Yield: Free Base (Oil/Low-melt Solid) Conc->Final

Figure 1: Workflow for the liberation of 2-Oxa-5-azaspiro[3.5]nonane free base emphasizing the critical salting-out step.

Quality Control & Troubleshooting

Analytical Verification
  • 1H NMR (CDCl3): The most distinct indicator of success is the disappearance of the oxalate peak . Oxalic acid typically appears as a broad singlet >10 ppm (if protonated) or is absent if removed.

    • Diagnostic Shift: The

      
      -protons adjacent to the nitrogen in the piperidine ring will shift upfield (lower ppm) in the free base compared to the salt.
      
  • Titration: Since the product is a base, titrate a small aliquot with 0.1M HClO4 in acetic acid to determine precise wt% purity if using the oil directly.

Common Pitfalls
IssueRoot CauseSolution
Low Yield High water solubility of amine.Must saturate aqueous layer with NaCl. Re-extract aqueous layer with CHCl3/IPA (3:1).
Precipitate in Organic Layer Carryover of inorganic salts.Ensure drying agent (Na2SO4) is used liberally; filter carefully.
Product Loss Volatility during evaporation.Do not use high vacuum (<10 mbar) for extended periods. Store as a stock solution in DCM/THF if possible.

Handling and Storage

  • Stability: The free base is prone to absorbing

    
     from the air to form carbamates.
    
  • Storage: Store under Nitrogen or Argon at -20°C.

  • Reactivity: The oxetane ring is stable to basic and nucleophilic conditions but will ring-open in the presence of strong Lewis acids (e.g.,

    
    ) or strong Brønsted acids.
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529. [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512-4515. [Link]

  • Barnes-Seeman, D. (2021).[1] The Role of Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry, 64(20), 14942–14960. [Link]

Sources

Method

Application Notes and Protocols for the Integration of 2-Oxa-5-azaspiro[3.5]nonane in DNA-Encoded Libraries

Introduction: Embracing the Third Dimension in Drug Discovery with Spirocyclic Scaffolds The landscape of drug discovery is perpetually driven by the quest for novel chemical matter that can address challenging biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Discovery with Spirocyclic Scaffolds

The landscape of drug discovery is perpetually driven by the quest for novel chemical matter that can address challenging biological targets with high potency and specificity. A significant shift in this pursuit has been the move away from flat, two-dimensional molecules towards more three-dimensional (3D) structures. Spirocyclic scaffolds are at the forefront of this evolution, offering a rigid yet spatially complex architecture that can significantly enhance a molecule's pharmacological properties.[1][2] The fusion of two rings through a single carbon atom, the spirocenter, creates well-defined exit vectors for substituents, allowing for a more precise exploration of a protein's binding pocket.[3]

The incorporation of spirocycles into small molecules has been shown to improve aqueous solubility, increase metabolic stability, and enhance target selectivity.[1] These advantages stem from the inherent rigidity and higher fraction of sp3-hybridized carbons (Fsp3) in spirocyclic systems, a feature correlated with greater success in clinical development.[1] DNA-Encoded Library (DEL) technology, a powerful platform for the rapid synthesis and screening of vast chemical libraries, stands to benefit immensely from the integration of these 3D scaffolds.[4] This guide provides a detailed protocol for the application of a particularly valuable building block, 2-Oxa-5-azaspiro[3.5]nonane, in the synthesis of DNA-encoded libraries.

The 2-Oxa-5-azaspiro[3.5]nonane Scaffold: Properties and Advantages

2-Oxa-5-azaspiro[3.5]nonane is a unique heterocyclic scaffold that combines the structural rigidity of a spirocycle with the desirable physicochemical properties imparted by its oxygen and nitrogen heteroatoms. The presence of the oxetane ring can lead to improved metabolic stability and aqueous solubility when replacing more common functionalities like gem-dimethyl groups.[5] The secondary amine within the piperidine ring provides a convenient handle for derivatization, making it an ideal building block for combinatorial library synthesis.

PropertyValueSource
Molecular FormulaC7H13NO[6][7]
Molecular Weight127.18 g/mol [6]
XlogP (predicted)0.2[7]

Table 1: Physicochemical Properties of 2-Oxa-5-azaspiro[3.5]nonane.

The strategic incorporation of this scaffold into a DEL can introduce novel, 3D-pharmacophores that are underrepresented in traditional screening collections. This, in turn, increases the probability of identifying high-quality hits against a diverse range of biological targets.

Experimental Workflow for DEL Synthesis

The successful construction of a DNA-encoded library hinges on the seamless execution of DNA-compatible chemical reactions. The following workflow outlines the key stages of incorporating the 2-Oxa-5-azaspiro[3.5]nonane scaffold into a DEL.

DEL_Workflow cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: On-DNA Synthesis cluster_screening Phase 3: Screening & Analysis DNA_ligation DNA Oligo Ligation & Purification Amide_coupling1 Amide Coupling (Cycle 1) DNA_ligation->Amide_coupling1 DNA-linker conjugate BB1_prep Building Block 1 (e.g., Carboxylic Acid) BB1_prep->Amide_coupling1 Spiro_coupling Coupling of 2-Oxa-5-azaspiro[3.5]nonane (Cycle 2) Amide_coupling1->Spiro_coupling Cycle 1 Product Amide_coupling2 Amide Coupling (Cycle 3) Spiro_coupling->Amide_coupling2 Cycle 2 Product Affinity_selection Affinity Selection (vs. Target Protein) Amide_coupling2->Affinity_selection Final DEL (Pooled) PCR_amplification PCR Amplification of Binders Affinity_selection->PCR_amplification Sequencing Next-Generation Sequencing (NGS) PCR_amplification->Sequencing Data_analysis Data Analysis & Hit Identification Sequencing->Data_analysis

Figure 1: General workflow for the synthesis and screening of a DNA-encoded library incorporating the 2-Oxa-5-azaspiro[3.5]nonane scaffold.

Detailed Protocol: Synthesis of a 3-Cycle DEL with 2-Oxa-5-azaspiro[3.5]nonane

This protocol details the on-DNA synthesis of a three-cycle library. In this design, the 2-Oxa-5-azaspiro[3.5]nonane scaffold is introduced in the second cycle.

Materials and Reagents
  • DNA-oligonucleotide with a 5'-amino modifier

  • Building Block 1 (BB1): A diverse set of carboxylic acids

  • Building Block 2 (BB2): 2-Oxa-5-azaspiro[3.5]nonane

  • Building Block 3 (BB3): A diverse set of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Nuclease-free water

  • Ethanol (Absolute)

  • Sodium Acetate (3 M, pH 5.2)

Protocol Steps

Cycle 1: Acylation of the DNA-Linker with Building Block 1

  • DNA Preparation: Resuspend the amino-modified DNA oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • Activation of BB1: In a separate microfuge tube, dissolve a 100-fold molar excess of a carboxylic acid from the BB1 set in anhydrous DMSO. Add a 100-fold molar excess of HATU and DIPEA. Incubate for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amide Coupling: Add the activated BB1 solution to the DNA solution. The final reaction volume should have a DMSO concentration of 50-70%. Incubate the reaction for 4-16 hours at 25°C with gentle shaking.

    • Rationale: HATU is a highly efficient coupling reagent for amide bond formation in aqueous/organic mixtures, making it suitable for DNA-compatible reactions.[8] DIPEA acts as a non-nucleophilic base to facilitate the reaction.

  • Purification: Precipitate the DNA conjugate by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 3 volumes of cold absolute ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the DNA. Wash the pellet with 70% ethanol and resuspend the purified DNA conjugate in nuclease-free water.

Cycle 2: Introduction of the 2-Oxa-5-azaspiro[3.5]nonane Scaffold

This step assumes the product from Cycle 1 now has a free carboxylic acid available for coupling. This can be achieved by using a bifunctional linker in the initial DNA-oligo construct.

  • Activation of Cycle 1 Product: Dissolve the purified DNA conjugate from Cycle 1 in anhydrous DMSO. Add a 100-fold molar excess of HATU and DIPEA and incubate for 15 minutes at room temperature.

  • Coupling of 2-Oxa-5-azaspiro[3.5]nonane: Add a 100-fold molar excess of 2-Oxa-5-azaspiro[3.5]nonane (BB2) to the activated DNA conjugate solution. Incubate for 4-16 hours at 25°C.

    • Rationale: The secondary amine of the spirocycle acts as the nucleophile, attacking the activated carboxylic acid on the DNA-conjugate to form a stable amide bond.

  • Purification: Purify the resulting DNA conjugate using ethanol precipitation as described in Cycle 1, Step 4.

Figure 2: Reaction scheme for the coupling of 2-Oxa-5-azaspiro[3.5]nonane to the growing DNA-conjugate.

Cycle 3: Diversification of the Spirocyclic Scaffold

This step assumes a derivative of 2-Oxa-5-azaspiro[3.5]nonane with a functional handle is used in Cycle 2, or that the piperidine nitrogen is acylated in a subsequent step. For this protocol, we will assume acylation of the piperidine nitrogen.

  • Activation of BB3: Pre-activate a diverse set of carboxylic acids (BB3) with HATU and DIPEA in anhydrous DMSO as described in Cycle 1, Step 2.

  • Final Amide Coupling: Add the activated BB3 solution to the purified DNA conjugate from Cycle 2. Incubate for 4-16 hours at 25°C.

  • Final Purification and Quantification: Purify the final DNA-encoded library members using ethanol precipitation. Resuspend the purified library members in nuclease-free water and quantify the DNA concentration using a suitable method (e.g., UV-Vis spectroscopy).

Data Interpretation and Quality Control

  • LC-MS Analysis: For each reaction step, it is advisable to run a small-scale off-DNA reaction with a model compound to monitor reaction completion and identify any potential side products by LC-MS.

  • Gel Electrophoresis: The progress of the on-DNA synthesis can be monitored by running aliquots of the reaction mixture on a denaturing polyacrylamide gel. A successful coupling reaction will result in a shift in the mobility of the DNA band.

  • NGS Data Analysis: After affinity screening and sequencing, the enrichment of specific DNA barcodes will indicate which library members have high affinity for the target protein. The structural information encoded by these barcodes can then be used to identify the most promising small molecule binders.

Conclusion

The 2-Oxa-5-azaspiro[3.5]nonane scaffold represents a valuable addition to the toolbox of chemists working on DNA-encoded libraries. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive building block for the synthesis of novel chemical entities with the potential for high therapeutic value. The protocols outlined in this guide provide a robust framework for the successful incorporation of this and other spirocyclic scaffolds into DELs, thereby expanding the accessible chemical space for drug discovery.[3]

References

  • 2-Oxaspiro[3.5]nonane - Chemical & Physical Properties. Cheméo. [Link]

  • Scaffolds. SpiroChem. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. The Royal Society of Chemistry. [Link]

  • 2-Oxa-5-azaspiro[3.5]nonane. PubChem. [Link]

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Application

Design and Application of Spiro[3.5]nonane-Based Agonists for GPR119: A Technical Guide for Drug Discovery

Introduction: The Therapeutic Promise of GPR119 in Metabolic Disease G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of GPR119 in Metabolic Disease

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2] This class A (rhodopsin-like) GPCR is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[3][4][5] Its activation initiates a cascade of events that culminates in enhanced glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1][5][6] This dual mechanism of action presents a significant advantage in the management of T2DM, as it not only improves glycemic control but also carries a reduced risk of hypoglycemia.[3][6]

The therapeutic potential of GPR119 has spurred extensive research into the discovery and development of potent and selective agonists. Among the various chemical scaffolds explored, spirocyclic systems have garnered considerable attention due to their inherent three-dimensional nature, which can confer improved pharmacological properties. Specifically, the spiro[3.5]nonane scaffold, and its heteroatom-containing derivatives like 7-azaspiro[3.5]nonane, have proven to be a particularly fruitful avenue for designing novel GPR119 agonists.[4][7][8][9] The rigid conformation of the spirocyclic core helps to optimally orient the pharmacophoric elements for high-affinity binding to the GPR119 receptor, leading to enhanced potency and efficacy.[4]

This technical guide provides a comprehensive overview of the design, synthesis, and evaluation of GPR119 agonists based on the spiro[3.5]nonane scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for metabolic diseases.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist triggers a well-defined signaling cascade. The receptor is coupled to the Gαs protein subunit, and upon agonist binding, it stimulates adenylyl cyclase (AC).[3][10] This leads to an increase in intracellular cyclic AMP (cAMP) levels, a key second messenger.[6] The elevated cAMP then activates downstream effectors, resulting in glucose-dependent insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.[7]

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pancreatic Pancreatic β-cell cluster_enteroendocrine Enteroendocrine L-cell Agonist Spiro[3.5]nonane GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Epac Epac cAMP->Epac Insulin Glucose-Dependent Insulin Secretion PKA->Insulin GLP1 GLP-1 Secretion PKA->GLP1 Epac->Insulin Epac->GLP1

Figure 1: GPR119 Signaling Pathway.

Design and Synthesis of 7-Azaspiro[3.5]nonane GPR119 Agonists

The design of potent GPR119 agonists based on the 7-azaspiro[3.5]nonane scaffold involves strategic modifications to optimize receptor binding and pharmacokinetic properties. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that govern agonist activity.[7][8]

A general synthetic workflow for the development of these agonists is outlined below:

GPR119_Agonist_Development_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization A Scaffold Synthesis: Construction of 7-Azaspiro[3.5]nonane core B Functionalization: Introduction of diverse substituents A->B C Purification & Characterization: HPLC, NMR, Mass Spectrometry B->C D Primary Screening: cAMP Accumulation Assay C->D E Secondary Screening: GLP-1 Secretion Assay (e.g., STC-1 cells) D->E J SAR-guided Molecular Modeling and Iterative Design D->J F Selectivity & Off-Target Profiling E->F G Pharmacokinetic Studies: Oral Bioavailability, Half-life E->G E->J H Pharmacodynamic Studies: Oral Glucose Tolerance Test (oGTT) in rodents G->H G->J I Toxicity Assessment H->I H->J J->B

Figure 2: Workflow for GPR119 Agonist Development.
Protocol: General Synthesis of a 7-Azaspiro[3.5]nonane GPR119 Agonist

The following is a representative, multi-step protocol for the synthesis of a 7-azaspiro[3.5]nonane derivative. This protocol is based on established synthetic routes and serves as a guide for researchers.[8][9]

Step 1: Synthesis of the Spirocyclic Core

  • The synthesis typically begins with the construction of the spiro[3.5]nonane ring system. This can be achieved through various methods, including cycloaddition reactions or ring-closing metathesis.

  • For the 7-azaspiro[3.5]nonane core, a key step involves the formation of the piperidine ring fused to the cyclobutane ring.

Step 2: Introduction of Functional Groups

  • Once the core is synthesized, functional groups are introduced to allow for further diversification. This often involves the installation of an amine on the piperidine nitrogen and a reactive handle on the aryl moiety.

Step 3: Diversification and Final Compound Synthesis

  • The final agonists are synthesized by coupling various building blocks to the functionalized spirocyclic core. For example, the piperidine nitrogen can be capped with different substituents (R2), and the aryl group can be modified with various R3 groups to explore the SAR.[8]

In Vitro Evaluation of GPR119 Agonists

A crucial step in the drug discovery process is the in vitro characterization of the synthesized compounds. The following are key assays used to evaluate the potency and efficacy of GPR119 agonists.

Protocol: cAMP Accumulation Assay

This assay is a primary functional screen to determine the ability of a compound to activate GPR119 and stimulate intracellular cAMP production.[11][12]

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

  • Test compounds and a reference agonist (e.g., APD597).

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).[13]

Procedure:

  • Seed the GPR119-expressing HEK293 cells into a 96- or 384-well plate and incubate overnight.

  • On the day of the assay, remove the culture medium and add assay buffer containing IBMX. Incubate for 30 minutes at 37°C.

  • Add serial dilutions of the test compounds and the reference agonist to the wells.

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Calculate the EC50 values for each compound from the concentration-response curves.

Protocol: In Vitro GLP-1 Secretion Assay

This assay assesses the ability of GPR119 agonists to stimulate GLP-1 secretion from enteroendocrine L-cells. The murine STC-1 and GLUTag cell lines are commonly used models for this purpose.[14][15]

Materials:

  • STC-1 or GLUTag cells.

  • Assay buffer (e.g., KRB buffer) with and without glucose.

  • Test compounds and a positive control.

  • DPP-IV inhibitor (to prevent GLP-1 degradation).

  • GLP-1 ELISA kit.

Procedure:

  • Plate the STC-1 or GLUTag cells in a 24- or 48-well plate and allow them to adhere.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells in assay buffer containing a DPP-IV inhibitor for 30 minutes.

  • Replace the buffer with fresh assay buffer containing the test compounds at various concentrations, with and without a stimulating concentration of glucose.

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant and measure the concentration of secreted GLP-1 using an ELISA kit.[14]

  • Normalize the GLP-1 secretion to the total protein content of the cells in each well.

In Vivo Evaluation of GPR119 Agonists

Promising candidates from in vitro studies are advanced to in vivo models to assess their pharmacokinetic and pharmacodynamic properties.

Protocol: Oral Glucose Tolerance Test (oGTT)

The oGTT is a standard in vivo assay to evaluate the glucose-lowering effects of a test compound in animal models of diabetes or in healthy animals.[7][16][17]

Materials:

  • Rodent models (e.g., C57BL/6 mice, db/db mice, or Sprague-Dawley rats).

  • Test compound formulated for oral administration.

  • Vehicle control.

  • Glucose solution (e.g., 2 g/kg).

  • Glucometer and test strips.

Procedure:

  • Fast the animals overnight (approximately 16 hours) with free access to water.

  • Administer the test compound or vehicle by oral gavage.

  • After a set period (e.g., 30-60 minutes), administer a glucose solution orally.

  • Measure blood glucose levels from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Calculate the area under the curve (AUC) for blood glucose to determine the glucose-lowering efficacy of the compound.[7]

Structure-Activity Relationship and Compound Optimization

The data obtained from the in vitro and in vivo assays are used to establish a structure-activity relationship (SAR). This information guides the iterative process of lead optimization to improve potency, selectivity, and pharmacokinetic properties.[18]

Table 1: Representative 7-Azaspiro[3.5]nonane GPR119 Agonists and their Biological Activities

Compound IDR2 (Piperidine N-capping group)R3 (Aryl group)hGPR119 EC50 (nM)In Vivo Efficacy (oGTT)Reference
54g Pyrimidin-2-yl4-Fluorophenyl1.2Significant glucose lowering in diabetic rats[8]
17 Not specified in abstractNot specified in abstract4Hypoglycemic activity in rats[19]

Note: This table presents a selection of data from the literature to illustrate the potency of this class of compounds. For detailed structures and a comprehensive SAR analysis, please refer to the cited publications.

Challenges and Future Directions

While GPR119 remains a promising target, the clinical development of GPR119 agonists has faced challenges, with some candidates failing in Phase II trials due to a loss of efficacy over time.[20][21] This highlights the need for a deeper understanding of the receptor's pharmacology and the development of agonists with sustained efficacy. Future research may focus on:

  • Biased Agonism: Investigating agonists that selectively activate specific downstream signaling pathways to maximize therapeutic benefit while minimizing potential side effects.[22]

  • Combination Therapies: Exploring the synergistic effects of GPR119 agonists with other antidiabetic agents, such as DPP-IV inhibitors.[22][23]

  • Gut-Restricted Agonists: Designing agonists with limited systemic exposure to locally stimulate intestinal L-cells, potentially reducing off-target effects.[23]

Conclusion

The spiro[3.5]nonane scaffold has proven to be a valuable framework for the design of potent and effective GPR119 agonists. The protocols and methodologies outlined in this technical guide provide a solid foundation for researchers to synthesize and evaluate novel compounds targeting this important receptor. A thorough understanding of the SAR and a strategic approach to lead optimization are critical for advancing the next generation of GPR119 agonists toward clinical success for the treatment of type 2 diabetes and other metabolic diseases.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Methods for Spirocyclic Amine Oxalate Salts

Welcome to the technical support center for the crystallization of spirocyclic amine oxalate salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of spirocyclic amine oxalate salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the successful crystallization of these unique molecular entities. Spirocyclic amines, with their inherent three-dimensional structures, offer significant advantages in medicinal chemistry, but their conformational rigidity can present unique challenges during crystallization. This resource combines theoretical principles with practical, field-proven insights to help you navigate these challenges and achieve high-quality crystalline material.

Frequently Asked Questions (FAQs)

Q1: Why is oxalic acid a good choice for the salt formation of spirocyclic amines?

A1: Oxalic acid is a versatile dicarboxylic acid that offers several advantages in the salt formation of spirocyclic amines.[1][2] Its dicarboxylic nature allows for the formation of both 1:1 (mono-oxalate) and 2:1 (di-oxalate) salts, providing flexibility in tuning the physicochemical properties of the final salt form.[1] Furthermore, oxalic acid is a relatively strong acid, which can effectively protonate a wide range of amines, including those with lower basicity. The resulting oxalate salts often exhibit high crystallinity due to the potential for extensive hydrogen bonding networks involving the carboxylate groups and the protonated amine.[3][4]

Q2: What are the most common challenges encountered when crystallizing spirocyclic amine oxalate salts?

A2: The most frequently encountered challenges include:

  • "Oiling out" or formation of a gummy precipitate: This occurs when the salt precipitates from the solution as a liquid phase rather than a solid crystalline material.[5] This is often due to high supersaturation, the presence of impurities, or the salt's melting point being lower than the crystallization temperature.

  • Poor yield: Low recovery of the crystalline product can be attributed to factors such as high solubility of the salt in the chosen solvent system, incomplete precipitation, or losses during filtration and washing.[5]

  • Formation of metastable polymorphs: Spirocyclic molecules can exhibit polymorphism, where they can exist in different crystalline forms with varying stability and physicochemical properties. The initial crystallization may yield a less stable (metastable) form that can convert to a more stable form over time.

  • Difficulty in achieving desired particle size and morphology: The crystallization process may result in very fine needles or irregular habits that are difficult to handle in downstream processing.

Q3: How does the stoichiometry (amine to oxalic acid ratio) affect the crystallization outcome?

A3: The stoichiometry of the amine to oxalic acid can significantly influence the resulting salt's properties and crystallization behavior. A 1:1 ratio will form the hydrogen oxalate salt, while a 2:1 ratio can form the oxalate salt. The choice of stoichiometry can affect the salt's solubility, melting point, and crystal packing, which in turn impacts the crystallization process. It is crucial to control the stoichiometry during the salt formation step to ensure the desired salt is formed and to avoid mixtures of different salt forms, which can hinder crystallization. Experimenting with different stoichiometries can be a valuable strategy in optimizing the salt form for development.[6]

Q4: What analytical techniques are essential for characterizing spirocyclic amine oxalate salts?

A4: A combination of analytical techniques is crucial for the comprehensive characterization of spirocyclic amine oxalate salts:

  • Powder X-Ray Diffraction (PXRD): To identify the crystalline form (polymorph) and to assess crystallinity.

  • Single-Crystal X-Ray Diffraction (SCXRD): To determine the absolute crystal structure, including stoichiometry and hydrogen bonding interactions.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the melting point, dehydration/desolvation events, and thermal stability.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To confirm salt formation through the identification of characteristic vibrational bands of the carboxylate and protonated amine groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stoichiometry of the salt in solution.

Troubleshooting Guide

Issue 1: The spirocyclic amine oxalate salt "oils out" or forms a gummy precipitate instead of crystals.

This common issue arises when the nucleation and growth of crystals are kinetically hindered, leading to a liquid-liquid phase separation.

Causality & Explanation:

"Oiling out" typically occurs under conditions of high supersaturation where the solute concentration far exceeds the solubility limit.[5] For rigid spirocyclic structures, the kinetic barrier to arranging into an ordered crystal lattice can be significant. If the melting point of the salt is below the temperature of the solution, it will precipitate as a liquid. Impurities can also suppress the melting point and promote oiling out.[5]

Troubleshooting Workflow:

G cluster_step1 cluster_step2 cluster_step3 cluster_step4 cluster_step5 start Problem: Oiling Out / Gummy Precipitate step1 Reduce Supersaturation Rate start->step1 step2 Increase Crystallization Temperature step1->step2 If still oiling out step1_action1 Decrease cooling rate step1->step1_action1 step1_action2 Add anti-solvent more slowly step1->step1_action2 step3 Change Solvent System step2->step3 If still oiling out step2_action1 Use a solvent with a higher boiling point step2->step2_action1 step2_action2 Maintain solution just below boiling point step2->step2_action2 step4 Introduce Seed Crystals step3->step4 If still oiling out step3_action1 Screen for solvents with moderate solubility for the salt step3->step3_action1 step3_action2 Use a solvent/anti-solvent pair with better miscibility step3->step3_action2 step5 Purify the Amine Free Base step4->step5 If still oiling out step4_action1 Add a small amount of previously formed crystals step4->step4_action1 step4_action2 Scratch the inside of the flask to induce nucleation step4->step4_action2 step5_action1 Recrystallize or chromatograph the starting amine step5->step5_action1

Caption: Troubleshooting workflow for "oiling out".

Detailed Steps:

  • Reduce the Rate of Supersaturation:

    • Cooling Crystallization: Decrease the cooling rate to allow molecules more time to orient into a crystal lattice.

    • Anti-solvent Crystallization: Add the anti-solvent more slowly and with vigorous stirring to maintain a lower, more controlled level of supersaturation.

  • Increase the Crystallization Temperature: If the melting point of your salt is low, try to perform the crystallization at a lower temperature where the driving force for crystallization is higher than that for oiling out. Conversely, sometimes returning an oiled out solution to the heat to dissolve the oil and then cooling slowly can be effective.[5]

  • Solvent System Modification:

    • The choice of solvent is critical. A solvent in which the salt is sparingly soluble at room temperature but moderately soluble at elevated temperatures is ideal.

    • For anti-solvent crystallization, consider using a solvent pair where the anti-solvent is fully miscible with the solvent.

  • Seeding: Introduce a small number of seed crystals of the desired form to the supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier of primary nucleation.

  • Purity of Starting Material: Impurities can significantly impact crystallization. Ensure the purity of the spirocyclic amine free base before salt formation. Recrystallization or chromatography of the free base may be necessary.

Issue 2: Low Crystallization Yield.

A low yield reduces the efficiency of the process and can be a significant issue in drug development.

Causality & Explanation:

Low yields are often a consequence of the high solubility of the oxalate salt in the mother liquor.[5] This can be exacerbated by using an excessive volume of solvent or an inappropriate solvent system. Losses can also occur during handling, filtration, and washing of the crystals.

Troubleshooting Strategies:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the salt.

  • Anti-solvent Selection: Choose an anti-solvent in which the oxalate salt has very low solubility.

  • Cooling: Ensure the crystallization mixture is cooled to a sufficiently low temperature to maximize precipitation. Placing the mixture in an ice bath or refrigerator can improve yield.

  • Concentration of Mother Liquor: If the salt is valuable, the mother liquor can be concentrated to recover a second crop of crystals. Be aware that this second crop may have lower purity.

  • Washing Solvent: Wash the filtered crystals with a small amount of cold anti-solvent to remove residual mother liquor without dissolving a significant amount of the product.

Experimental Protocols

Protocol 1: Cooling Crystallization

This method is suitable for spirocyclic amine oxalate salts that have a significant difference in solubility at high and low temperatures in a particular solvent.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the spirocyclic amine oxalate salt has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include alcohols (e.g., isopropanol, ethanol) or ketones (e.g., acetone).

  • Dissolution: In a flask equipped with a reflux condenser and a magnetic stirrer, add the spirocyclic amine oxalate salt to the chosen solvent. Heat the mixture to reflux with stirring until the salt is completely dissolved. Use the minimum amount of solvent necessary for complete dissolution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask to slow down the cooling process.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or a refrigerator for at least one hour to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-solvent Crystallization

This is a widely used method, particularly for salts that are highly soluble in a range of solvents at room temperature.

Step-by-Step Methodology:

  • Solvent/Anti-solvent Selection:

    • Solvent: Choose a solvent in which the spirocyclic amine oxalate salt is highly soluble (e.g., methanol, DMSO, DMF).

    • Anti-solvent: Choose a solvent in which the salt is poorly soluble and that is miscible with the primary solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE), heptane, ethyl acetate).

  • Dissolution: Dissolve the spirocyclic amine oxalate salt in the minimum amount of the chosen solvent at room temperature.

  • Anti-solvent Addition: Slowly add the anti-solvent to the stirred solution until the solution becomes turbid, indicating the onset of precipitation.

  • Crystal Growth: Stop the addition of the anti-solvent and continue stirring for a period to allow the crystals to grow. If no crystals form, add a few more drops of anti-solvent.

  • Completion of Precipitation: Once crystal growth appears to have ceased, add an excess of the anti-solvent to ensure complete precipitation.

  • Aging: Allow the mixture to stir at room temperature or a lower temperature for a period (e.g., 1-2 hours) to allow for complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using the anti-solvent for washing.

Protocol 3: Slurry Crystallization for Polymorph Conversion

This method is useful for converting a less stable crystalline form (metastable polymorph) to a more stable form.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the spirocyclic amine oxalate salt has low to moderate solubility.

  • Slurry Preparation: Add the metastable polymorph to the chosen solvent to form a slurry (a mixture of solid and solution).

  • Agitation: Stir the slurry at a constant temperature for an extended period (hours to days).

  • Monitoring: Periodically take a small sample of the solid, filter, and dry it. Analyze the sample by PXRD to monitor the conversion to the more stable polymorph.

  • Isolation: Once the conversion is complete (as determined by PXRD), filter the slurry, wash the crystals with a small amount of the solvent, and dry under vacuum.

Data Presentation

Table 1: Illustrative Solvent Systems for Spirocyclic Amine Oxalate Crystallization

Spirocyclic Amine TypeSalt FormRecommended Solvent SystemMethodExpected Outcome
Aza-spiro[3.3]heptane derivativeMono-oxalateIsopropanol (IPA)CoolingWell-defined crystals
Spiro[pyrrolidine-3,3'-oxindole]Mono-oxalateMethanol / Diethyl EtherAnti-solventCrystalline powder
Spiro-piperidine alkaloidHydrogen oxalateAcetone / HeptaneAnti-solventMicrocrystalline solid
Complex polycyclic spiro-amineDi-oxalateDimethylformamide (DMF) / Ethyl AcetateAnti-solventAmorphous to crystalline conversion on aging

Note: This table provides general guidance. Optimal solvent systems must be determined experimentally for each specific compound.

Visualization of Key Processes

Experimental Workflow for Anti-solvent Crystallization:

G start Start: Spirocyclic Amine Oxalate Salt step1 Dissolve in minimum volume of a 'good' solvent start->step1 step2 Slowly add 'anti-solvent' with vigorous stirring step1->step2 step3 Observe for turbidity (onset of precipitation) step2->step3 step4 Allow crystals to grow with continued stirring step3->step4 step5 Add excess anti-solvent for complete precipitation step4->step5 step6 Age the slurry (e.g., 1-2 hours) step5->step6 step7 Isolate crystals by vacuum filtration step6->step7 step8 Wash with cold anti-solvent step7->step8 end Dry under vacuum to obtain pure crystals step8->end

Caption: Workflow for anti-solvent crystallization.

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  • ResearchGate. (n.d.). Batch cooling crystallization of ammonium oxalate: time variations of the solute concentration measured using ATR FTIR spectroscopy and absolute acoustic energy (normalized with respect to the mass of solids). [Link]

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294-11305. [Link]

  • ResearchGate. (n.d.). Oxalic Acid and Pharmaceutical Cocrystals. [Link]

  • Soltani, M., et al. (2019). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. PubMed. [Link]

  • MDPI. (2024). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. [Link]

  • Gyónfalvi, S., et al. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 22(12), 2203. [Link]

  • ResearchGate. (n.d.). Antisolvent Crystallization of Roxithromycin and the Effect of Ultrasound. [Link]

  • Wesson, J. A., & Ward, M. D. (2007). Exploring Calcium Oxalate Crystallization: A Constant Composition Approach. Journal of the American Society of Nephrology, 18(3), 716-723. [Link]

  • MDPI. (n.d.). Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. [Link]

  • Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294-11305. [Link]

  • PubMed. (n.d.). Spiro[pyrrolidine-2,3'-oxindole] derivatives synthesized by novel regionselective 1,3-dipolar cycloadditions. [Link]

  • MDPI. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. [Link]

  • PubMed. (2019). Crystallization Does It All: An Alternative Strategy for Stereoselective Aza-Henry Reaction. [Link]

  • ResearchGate. (n.d.). Heterocyclic amine directed synthesis of metal(II)-oxalates: investigating the magnetic properties of two complete series of chains with S = 5/2 to S = 1/2. [Link]

  • Wikipedia. (n.d.). Metal–organic framework. [Link]

  • Zou, Y., et al. (2021). Spiro Scaffold Chiral Organocatalyst of 3,2'-Pyrrolidinyl Spiro-oxindole Amine and Its Catalytic Evaluation in the Enantioselective Aldol Condensation between 3-(3-Hydroxy-1 H-pyrazol-1-yl) -Oxindole and Paraformaldehyde. The Journal of Organic Chemistry, 86(23), 17371-17379. [Link]

  • RSC Publishing. (n.d.). Oxa-spirocycles: synthesis, properties and applications. [Link]

  • MDPI. (n.d.). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. [Link]

  • MDPI. (2021). Regulation of Oxalate Metabolism in Spinach Revealed by RNA-Seq-Based Transcriptomic Analysis. [Link]

  • Liu, Y., et al. (2019). Expression Analysis of Oxalate Metabolic Pathway Genes Reveals Oxalate Regulation Patterns in Spinach. International Journal of Molecular Sciences, 20(18), 4376. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 2-Oxa-5-azaspiro[3.5]nonane Oxalate

[1] Executive Summary 2-Oxa-5-azaspiro[3.5]nonane oxalate is a specialized spirocyclic building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.[1][2] While the spiro-oxetane scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Oxa-5-azaspiro[3.5]nonane oxalate is a specialized spirocyclic building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.[1][2] While the spiro-oxetane scaffold offers superior metabolic stability compared to traditional gem-dimethyl groups, the oxalate salt form introduces an acidic microenvironment upon dissolution in water.[1]

Core Stability Verdict: The compound is kinetically stable in aqueous solution for short durations (24–48 hours) at ambient temperature due to the steric protection of the 3,3-disubstituted oxetane ring.[1][2] However, thermodynamic instability dominates over long periods (>1 week) or at elevated temperatures, leading to acid-catalyzed ring-opening hydrolysis.[1][2]

Critical Handling & Troubleshooting (FAQs)

Category A: Dissolution & Solubility

Q: Why is my aqueous solution acidic (pH ~3-4)? A: This is normal. You are working with the oxalate salt .[1][2] Oxalic acid is a strong organic acid (


, 

).[1][2] When dissolved, the oxalate counter-ion dissociates, lowering the bulk pH.
  • Risk: This acidic pH is the primary driver of long-term degradation (see Mechanism below).[1][2]

  • Action: If your assay tolerates it, buffer the solution to pH 7.4 immediately after dissolution to maximize stability.

Q: The compound is not dissolving completely in pure water.[1][2] Why? A: While oxalate salts are generally polar, the lipophilic nature of the spiro-piperidine scaffold can limit solubility in cold water.[1][2]

  • Troubleshooting:

    • Sonicate at 30-40°C for 5-10 minutes.

    • Cosolvent: Pre-dissolve in DMSO (up to 5% final volume) before adding the aqueous buffer. This prevents "crashing out" of the free base if you are adjusting pH.[1][2]

Category B: Chemical Stability & Degradation[1][2][3]

Q: I see a new peak at [M+18] in my LC-MS. What is it? A: This is the hallmark of oxetane hydrolysis . The strained 4-membered oxygen ring has opened, adding a water molecule (+18 Da) to form a 1,3-diol derivative.[1]

  • Cause: Acid-catalyzed nucleophilic attack by water on the oxetane ring.[2]

  • Prevention: Avoid storing the compound in unbuffered aqueous media (pH < 4) for >48 hours.[1][2]

Q: Can I store stock solutions at -20°C? A: Yes, but solvent matters .

  • Recommended: Store as a 10-50 mM stock in 100% DMSO at -20°C (Stable for >6 months).

  • Not Recommended: Do not freeze aqueous solutions of the oxalate salt.[1][2] The freeze-thaw process can concentrate acid in eutectic pools, accelerating hydrolysis even at low temperatures.[1][2]

Technical Deep Dive: Degradation Mechanism

The stability of 2-Oxa-5-azaspiro[3.5]nonane is governed by the tension between ring strain (~26 kcal/mol for oxetane) and steric shielding .[1][2]

The Mechanism: Acid-Catalyzed Hydrolysis

In the presence of the oxalate counter-ion (H+ source), the oxetane oxygen becomes protonated.[1] Although the spiro-substitution (gem-disubstitution) provides a "Thorpe-Ingold" type kinetic stabilization, the ring will eventually open via nucleophilic attack by water.[1]

degradation_pathway Salt Intact Oxalate Salt (Acidic pH) Protonated Protonated Oxetane Intermediate Salt->Protonated + H+ (Fast) Transition Transition State (Nu: Attack by H2O) Protonated->Transition + H2O (Slow/RDS) Product Ring-Opened Diol (Degradant [M+18]) Transition->Product Ring Opening

Figure 1: Acid-catalyzed hydrolysis pathway of the spiro-oxetane moiety.[1]

Experimental Protocols

Protocol A: Stability Assessment (LC-MS)

Use this protocol to validate the compound's integrity in your specific assay buffer.[1]

Materials:

  • HPLC-grade Water & Acetonitrile (ACN).[1][2]

  • Buffer of interest (e.g., PBS pH 7.4).[1][2]

  • Internal Standard (e.g., Caffeine or Tolbutamide).[1][2]

Step-by-Step:

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Incubation: Spike the stock into your aqueous buffer to a final concentration of 50 µM.

    • Control A: 50 µM in 50:50 ACN:Water (Neutral).[1][2]

    • Test B: 50 µM in Aqueous Buffer (Acidic/Oxalate environment).

  • Timepoints: Aliquot samples at T=0, T=4h, T=24h, T=48h.

  • Quenching: Crucial Step. Dilute aliquots 1:10 into cold ACN + 0.1% NH4OH .

    • Why? The basic ammonia neutralizes the oxalate acid and stops the hydrolysis immediately.[1][2]

  • Analysis: Inject on LC-MS (Reverse Phase C18). Monitor for the Parent Peak (M+) and the Hydrolysis Product (M+18).[1][2]

Protocol B: Solubility Troubleshooting Matrix
Solvent SystemSolubility RatingStability RiskRecommended Use
Pure Water ModerateHigh (Acidic pH)Immediate use only.[1][2]
PBS (pH 7.4) GoodLow (Buffered)Best for biological assays.[1][2]
DMSO (100%) ExcellentNegligible Long-term stock storage.[1][2]
0.1M HCl HighCritical (Rapid hydrolysis)Avoid completely.

Troubleshooting Decision Tree

Use this logic flow to diagnose issues during experiment setup.

troubleshooting_tree Start Issue Observed Precipitate Cloudiness / Precipitation Start->Precipitate Degradation Loss of Potency / New Peaks Start->Degradation CheckSolvent Check Solvent Composition Precipitate->CheckSolvent CheckPH Check Solution pH Degradation->CheckPH ActionDMSO Action: Pre-dissolve in DMSO then add to buffer CheckSolvent->ActionDMSO If low organic % ActionBuffer Action: Switch to PBS or HEPES (pH 7.4) CheckPH->ActionBuffer If pH < 5 ActionFresh Action: Prepare fresh. Do not store >24h in water. CheckPH->ActionFresh If pH is Neutral but old sample

Figure 2: Diagnostic workflow for solubility and stability issues.

References

  • Wuitschik, G., et al. (2006).[1][2][3][4][5] "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4][6] Angewandte Chemie International Edition, 45(46), 7736–7739.[2][3][4][5] [1]

  • Wuitschik, G., et al. (2010).[1][2][4][5][6][7] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[2]

  • Bull, J. A., et al. (2016).[1][2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][4][6] Chemical Reviews, 116(14), 8112–8254.[2] [1]

  • PubChem Compound Summary. (2025). "2-Oxa-5-azaspiro[3.5]nonane."[1][2][8][9] National Library of Medicine.[1][2] [1]

Sources

Troubleshooting

Minimizing ring-opening side reactions in oxa-azaspiro compounds

Topic: Minimizing Ring-Opening Side Reactions in Oxa-Azaspiro Scaffolds Status: Active | Ticket Priority: High | Audience: Medicinal Chemists & Process Engineers Introduction: The Stability Paradox Oxa-azaspiro compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ring-Opening Side Reactions in Oxa-Azaspiro Scaffolds

Status: Active | Ticket Priority: High | Audience: Medicinal Chemists & Process Engineers

Introduction: The Stability Paradox

Oxa-azaspiro compounds (particularly spiro[3.3]heptanes and spiro[3.4]octanes) are high-value bioisosteres for morpholines, gem-dimethyl groups, and carbonyls. They offer vectors for "escaping flatland" (increasing


) and improving solubility.[1]

The Core Problem: While 3,3-disubstituted oxetanes are kinetically stable due to steric shielding against


 attack, they remain thermodynamically unstable. The strain energy (~26 kcal/mol for oxetane) makes them susceptible to acid-catalyzed ring opening  and nucleophilic degradation  during synthesis and metabolism.

This guide provides validated protocols to prevent these specific failure modes.

Module 1: Synthetic Troubleshooting (Chemical Stability)

Issue 1: Ring Opening During N-Boc Deprotection

Symptom: Loss of the spiro-cycle during standard acidic deprotection (TFA/DCM or HCl/Dioxane), resulting in complex mixtures of amino-alcohols or chlorinated ring-opened byproducts.

Root Cause: Protonation of the oxetane oxygen activates the C-O bond. If a nucleophile (even a weak one like trifluoroacetate or chloride) is present, it attacks the less hindered carbon, relieving ring strain.

Mechanism of Failure (DOT Visualization):

RingOpening Spiro Intact Spirocycle (N-Boc) Protonated Activated Species (Oxonium Ion) Spiro->Protonated + H+ (Strong Acid) Transition Transition State (Nu attack on C2) Protonated->Transition + Nu- (Cl-, TFA-) Opened Ring-Opened Byproduct Transition->Opened Strain Release

Caption: Acid-catalyzed failure mode where protonation lowers the activation energy for nucleophilic attack.

Recommended Protocols

Do NOT use standard 4M HCl/Dioxane if your scaffold lacks steric bulk near the oxetane. Use one of the following "Soft Deprotection" methods:

Protocol A: Oxalyl Chloride in Methanol (The "Mild" Method) Based on recent kinetic data, this method generates HCl in situ but maintains a kinetic profile that favors carbamate cleavage over ether hydrolysis.

  • Preparation: Dissolve N-Boc spiro-compound (1.0 equiv) in anhydrous MeOH (0.1 M).

  • Addition: Cool to 0 °C. Add oxalyl chloride (2.0 equiv) dropwise. Note: Gas evolution (

    
    , 
    
    
    
    , isobutylene) will occur.
  • Reaction: Stir at 0 °C for 15 mins, then warm to RT for 1 hour.

  • Workup: Concentrate under reduced pressure (do not heat >30 °C).

  • Validation:

    
     NMR should show disappearance of t-Bu peak (1.45 ppm) and retention of oxetane methylene signals (4.5-5.0 ppm).
    

Protocol B: TMSOTf / 2,6-Lutidine (The "Anhydrous" Method) Best for highly acid-sensitive substrates where any proton source is risky.

  • Dissolution: Dissolve substrate in DCM (0.2 M) containing 2,6-lutidine (3.0 equiv).

  • Activation: Add TMSOTf (2.5 equiv) dropwise at 0 °C.

  • Quench: After 30 min, quench with MeOH (excess). The silyl carbamate intermediate cleaves immediately.

  • Purification: Basic aqueous workup (

    
    ) is essential to remove lutidinium salts.
    
Issue 2: Decomposition via Internal Nucleophiles

Symptom: Spontaneous rearrangement during storage or heating. Root Cause: "Strain-Relocating" rearrangements.[2] If the spiro-scaffold contains a pendant alcohol, amine, or carboxylic acid within 3-4 bonds of the oxetane, it can act as an internal nucleophile, triggering an intramolecular ring opening (forming a THF or lactone).[3]

Decision Matrix for Structural Design:

DesignMatrix Start Does Scaffold have Pendant Nucleophile? Yes Yes (OH, NH2, COOH) Start->Yes No No Start->No CheckDist Distance to Oxetane? Yes->CheckDist Safe Safe to Proceed No->Safe CheckDist->Safe >5 Bonds Risk High Risk: Intramolecular Cyclization CheckDist->Risk 3-4 Bonds (5/6-mem ring formation) Mitigation Mitigation Strategy: 1. Mask Nucleophile (Bn/TBDMS) 2. Add Steric Bulk (Gem-dimethyl) Risk->Mitigation

Caption: Logic flow for identifying substrates at risk of self-destruction via intramolecular attack.

Module 2: Metabolic Stability (Biological Integrity)

Issue 3: Oxidative Ring Opening (P450 Metabolism)

Symptom: High intrinsic clearance (


) in microsomes; identification of ring-opened metabolites.
Mechanism:  The basic nitrogen in azaspiro systems (e.g., 2-oxa-6-azaspiro[3.3]heptane) is prone to N-oxidation. The resulting N-oxide can trigger a Polonovski-type rearrangement or simply increase polarity/clearance.

Data: pKa Modulation for Stability Lowering the basicity of the spiro-amine correlates with increased metabolic stability.

Scaffold VariantSubstituent (R)pKa (Basic N)Metabolic Stability (

, Human LM)
Parent H~9.5Low (< 15 min)
Electron Withdrawing

/ Difluoro
~7.2High (> 60 min)
Steric Shield

-Methyl
~9.4Medium (30 min)
Oxetane Position 6-oxa-2-aza (Bridge)~6.5Very High (> 120 min)

Design Rule: To maximize stability, place the oxetane oxygen such that its inductive effect (


) lowers the pKa of the amine to the 6.5–7.5 range. This reduces N-oxidation liability while maintaining physiological solubility.

Frequently Asked Questions (FAQs)

Q: Can I use Lewis Acids (e.g.,


) for transformations on the side chain? 
A: Proceed with extreme caution.  Strong Lewis acids coordinate to the oxetane oxygen, mimicking the protonation pathway.
  • Safe:

    
    , mild Lanthanides.
    
  • Unsafe:

    
    , 
    
    
    
    ,
    
    
    .
  • Tip: If a Lewis Acid is required, pre-complex the oxetane with a bulky, non-nucleophilic buffer or ensure the reaction temperature is <-40 °C.

Q: Why is my spiro[3.3]heptane decomposing on silica gel? A: Silica is slightly acidic (


). For sensitive oxa-azaspiro compounds, the residence time on the column combined with acidity can trigger hydrolysis.
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading. Elute with solvent systems containing 1%

    
     or TEA.
    

Q: Is the oxetane ring stable to hydrogenation (


, Pd/C)? 
A:  Generally, Yes . The oxetane C-O bond is robust to standard hydrogenolysis conditions (unlike epoxides or aziridines). However, avoid using acidic solvents (AcOH) during hydrogenation. Use MeOH or EtOAc.

References

  • Wuitschik, G., et al. (2010).[4] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[4] Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Oxetanes. Angewandte Chemie International Edition.[5][6]

  • Bull, J. A., et al. (2016).[7] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[3][5][8] Chemical Reviews.

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives. Journal of Medicinal Chemistry.

  • Barnes-Seeman, D. (2012). The role of oxetanes in drug discovery.[4][7][8][9] Future Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Profiling: 2-Oxa-5-azaspiro[3.5]nonane Oxalate

This guide provides a comparative spectroscopic analysis of 2-Oxa-5-azaspiro[3.5]nonane oxalate , a high-value spirocyclic bioisostere used in modern drug discovery. It contrasts this scaffold with traditional alternativ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative spectroscopic analysis of 2-Oxa-5-azaspiro[3.5]nonane oxalate , a high-value spirocyclic bioisostere used in modern drug discovery. It contrasts this scaffold with traditional alternatives like Morpholine, highlighting the structural rigidity and chirality that define its unique NMR signature.

Introduction: The Spirocyclic Advantage

In medicinal chemistry, the transition from planar, aromatic rings to saturated, three-dimensional scaffolds (


 enrichment) is a proven strategy to improve solubility and metabolic stability.[1] 2-Oxa-5-azaspiro[3.5]nonane  represents a "next-generation" bioisostere for morpholine and piperidine. Unlike its planar counterparts, this spirocycle introduces a specific geometric vector that alters the spatial arrangement of substituents, often improving target selectivity.[1]

This guide details the


H NMR analysis  of the oxalate salt form, the most common stable solid form of this intermediate.
Core Comparison: Product vs. Alternative
Feature2-Oxa-5-azaspiro[3.5]nonane Oxalate Morpholine (HCl/Oxalate)
Topology 3D, Rigid, Perpendicular Rings2D, Flexible Chair Conformation
Chirality Chiral (

symmetry due to N-position)
Achiral (

/symmetric)
NMR Complexity High (Diastereotopic protons, AB systems)Low (Simplified triplets/broad singlets)
Solubility High (Salt form breaks crystal lattice)Moderate to High

Experimental Protocol (Self-Validating)

To ensure reproducibility and accurate assignment, follow this standardized workflow. The oxalate salt requires polar deuterated solvents to prevent aggregation and ensure full solubility.

Reagents & Instrument[3][4]
  • Analyte: 2-Oxa-5-azaspiro[3.5]nonane oxalate (>97% purity).

  • Solvent: DMSO-

    
     (Preferred for salt stability and distinct NH peaks) or 
    
    
    
    (for clean aliphatic regions, though NH/COOH exchange occurs).
  • Internal Standard: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).

  • Frequency: 400 MHz minimum (600 MHz recommended to resolve oxetane roofing effects).

Step-by-Step Acquisition Workflow

NMR_Workflow Sample Sample Prep 10mg in 0.6mL DMSO-d6 Shimming Shimming Gradient Shim on Z-axis Sample->Shimming Pulse Pulse Sequence zg30 (30° pulse) D1 = 10s (Relaxation) Shimming->Pulse Process Processing LB = 0.3 Hz Phase/Baseline Corr. Pulse->Process Validation Validation Check Oxalate Integral (Stoichiometry) Process->Validation

Figure 1: Optimized NMR acquisition workflow for spirocyclic salts. The long relaxation delay (D1=10s) is critical for accurate integration of the oxalate peak relative to the scaffold.

Structural Analysis & Assignments

The 2-oxa-5-azaspiro[3.5]nonane scaffold is structurally distinct because the nitrogen atom is adjacent to the spiro carbon (position 5), breaking the symmetry of the system. This induces chirality, making the protons on the oxetane ring diastereotopic.

The Spectrum Breakdown (DMSO- )
Region A: The Oxalate Counterion (~10.0 – 14.0 ppm)
  • Signal: Broad singlet.

  • Shift: Typically

    
     10.0–14.0 ppm (concentration dependent).
    
  • Validation: Integration should correspond to the stoichiometry (e.g., 2H for 1:1 salt). Note: In

    
    , this peak disappears due to deuterium exchange.
    
Region B: The Ammonium Proton (~8.5 – 9.5 ppm)
  • Signal: Broad singlet or broad doublet.

  • Cause: Protonation of the secondary amine (

    
    ).
    
  • Diagnostic: Confirms salt formation. Absence indicates free base degradation.

Region C: The Oxetane Ring (~4.2 – 4.8 ppm)
  • Signal: Two distinct sets of multiplets (AB system or complex roofing).

  • Mechanism: The oxetane ring is perpendicular to the piperidine ring. Because the nitrogen is at position 5 (adjacent to spiro), the "left" and "right" sides of the oxetane ring see different environments (N vs. C).

  • Assignment: H-1 and H-3 protons are diastereotopic .

    • 
       ppm (d, 
      
      
      
      Hz)
    • 
       ppm (d, 
      
      
      
      Hz)
  • Comparison: In symmetric spirocycles (like 2-oxa-7-azaspiro[3.5]nonane), these often appear as a simplified singlet or tight multiplet. The splitting here confirms the 5-aza isomer.

Region D: The Piperidine Ring (1.5 – 3.5 ppm)
  • H-6 (Alpha to N & Spiro):

    
     3.2 – 3.5 ppm. Most deshielded aliphatic signal due to proximity to 
    
    
    
    and the spiro center.
  • H-9 (Alpha to Spiro):

    
     1.8 – 2.2 ppm.
    
  • H-7, H-8 (Beta/Gamma):

    
     1.5 – 1.8 ppm. Overlapping multiplets.
    
Structural Connectivity Diagram

Connectivity Spiro C4 (Spiro) Quaternary Pip_N N5 (Amine) Protonated Site Spiro->Pip_N Chirality Source Pip_Beta C7/C8/C9 ~1.6-2.0 ppm Spiro->Pip_Beta C9 Path Oxetane_O O2 (Oxetane) Oxetane_CH2 C1/C3 (Oxetane) ~4.5 ppm (Diastereotopic) Oxetane_O->Oxetane_CH2 Oxetane_CH2->Spiro Rigid Pip_Alpha C6 (Alpha-N) ~3.3 ppm Pip_N->Pip_Alpha Pip_Alpha->Pip_Beta

Figure 2: Connectivity map highlighting the spiro-junction.[2] The asymmetry at the spiro carbon (N5 vs C9 connection) renders the Oxetane protons diastereotopic.

Performance Comparison: Spirocycle vs. Morpholine

Why switch from Morpholine to 2-Oxa-5-azaspiro[3.5]nonane? The NMR data reflects the physical property improvements.

Table 1: Spectroscopic & Physical Differentiators
ParameterMorpholine (Standard) 2-Oxa-5-azaspiro[3.5]nonane (Advanced) Implication for Drug Design
H-NMR Signal Shape Symmetric triplets (AA'BB' system).Complex multiplets (AB systems).Spirocycle offers more vectors for Fsp3 complexity.
Conformational Lock Chair flip (flexible).Rigid spiro-fusion.Lower entropic penalty upon protein binding.
Metabolic Liability High (N-oxidation, ring opening).Low (Steric bulk around N).Improved half-life (

).
Lipophilicity (LogD) Low.Lower (typically).Better water solubility.
Comparative Analysis
  • Resolution of Isomers: In Morpholine, the symmetry makes all alpha-protons equivalent (averaged). In the 5-aza spirocycle, the rigidity allows you to distinctly identify protons "axial" or "equatorial" relative to the ring systems, providing a richer fingerprint for quality control.

  • Salt Stoichiometry: The oxalate salt of the spirocycle is often more crystalline and stable than morpholine oxalates, which can be hygroscopic. The NMR integration of the oxalate peak (Region A) is the primary method to verify the salt form (e.g., Hemioxalate vs. Mono-oxalate).

Troubleshooting & Critical Considerations

  • Missing Oxalate Peak: If run in

    
    , the oxalate protons exchange with deuterium and become invisible. Solution:  Use DMSO-
    
    
    
    or run
    
    
    NMR to see the Carbonyl at ~165 ppm.
  • Broadening of Peaks: If the spirocycle peaks are broad in DMSO, it indicates intermediate exchange rates of the NH proton. Solution: Run the experiment at elevated temperature (315 K) to sharpen the peaks by accelerating exchange, or switch to

    
     (sacrificing the NH signal).
    
  • Water Suppression: Do not use presaturation water suppression if looking for the oxalate signal, as the excitation profile may attenuate the exchangeable protons.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[3] Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie, 47(24), 4512-4515. Link

  • Wishart, D.S., et al. (2009). HMDB: A knowledgebase for the human metabolome (Referenced for standard NMR salt protocols). Nucleic Acids Research, 37, D603-10.[4] Link

  • PubChem Compound Summary. (2025). 2-Oxa-5-azaspiro[3.5]nonane.[5][6][7][8] National Center for Biotechnology Information. Link

Sources

Validation

A Senior Application Scientist's Guide to HRMS Data Interpretation for 2-Oxa-5-azaspiro[3.5]nonane

Introduction: The Challenge of Characterizing Novel Spirocyclic Scaffolds In modern drug discovery, spirocyclic scaffolds are of immense interest due to their inherent three-dimensionality and structural novelty, which c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Characterizing Novel Spirocyclic Scaffolds

In modern drug discovery, spirocyclic scaffolds are of immense interest due to their inherent three-dimensionality and structural novelty, which can lead to improved pharmacological properties. 2-Oxa-5-azaspiro[3.5]nonane, with its unique oxetane-piperidine fusion, represents a promising building block. However, for researchers and drug development professionals, the unambiguous structural confirmation of such novel chemical entities is a prerequisite for further investigation. Low-resolution mass spectrometry can provide a nominal mass, but it falls short of the confidence required for patent applications, publications, or regulatory submissions.

This is where High-Resolution Mass Spectrometry (HRMS) becomes an indispensable tool. HRMS provides highly accurate mass measurements, often to within 5 parts-per-million (ppm) of the theoretical value, enabling the determination of a molecule's elemental composition.[1][2] This guide offers an in-depth, practical comparison of the HRMS data for 2-Oxa-5-azaspiro[3.5]nonane, explaining the causality behind experimental choices and providing a framework for confident data interpretation. We will explore how to leverage accurate mass, isotopic patterns, and fragmentation data to not only confirm the target molecule but also to distinguish it from its isomers—a critical task in ensuring compound purity and identity.[3]

Section 1: The Theoretical HRMS Fingerprint of 2-Oxa-5-azaspiro[3.5]nonane

Before any sample is analyzed, a deep understanding of the expected theoretical data is crucial. This forms the basis of our "self-validating" system. For 2-Oxa-5-azaspiro[3.5]nonane, the journey begins with its elemental composition.

Molecular Formula: C₇H₁₃NO [4]

This formula is the foundation for all subsequent calculations. Using this, we can determine the theoretical exact mass of the neutral molecule and its most likely ionized forms (adducts) in a mass spectrometer.

Table 1: Theoretical Mass Data for C₇H₁₃NO

Species Molecular Formula Theoretical Exact Mass (Da)
Neutral Molecule [M] C₇H₁₃NO 127.09971
Protonated Adduct [M+H]⁺ C₇H₁₄NO⁺ 128.10700
Sodiated Adduct [M+Na]⁺ C₇H₁₃NNaO⁺ 150.08894

| Potassiated Adduct [M+K]⁺ | C₇H₁₃KNO⁺ | 166.06288 |

Data computed from PubChem and cross-verified.[4][5]

The cornerstone of HRMS is mass accuracy , typically expressed in parts-per-million (ppm). It is the measured deviation from the theoretical mass and is calculated as follows:

Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

For confident elemental composition assignment, a mass error of < 5 ppm is the industry-accepted standard, with modern instruments like Orbitraps or FT-ICRs often achieving < 1 ppm accuracy.[6][7]

Beyond the monoisotopic mass, the isotopic pattern provides a secondary layer of confirmation. Due to the natural abundance of ¹³C (~1.1%), our target molecule will produce a small "M+1" peak. For a molecule with 7 carbon atoms, the expected relative intensity of the M+1 peak is approximately 7.7% of the monoisotopic (M) peak. Verifying this pattern helps to rule out formulas with different carbon counts.[8]

Section 2: The Comparative Analysis: Differentiating 2-Oxa-5-azaspiro[3.5]nonane from its Isomer

The true power of HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), is revealed when distinguishing between isomers. Positional isomers have the exact same molecular formula and therefore the exact same theoretical mass. Only their fragmentation patterns can differentiate them.

Let's compare our target molecule with its positional isomer, 2-Oxa-6-azaspiro[3.5]nonane .[9]

Table 2: Isomer Comparison | Feature | 2-Oxa-5-azaspiro[3.5]nonane | 2-Oxa-6-azaspiro[3.5]nonane | | :--- | :--- | :--- | | Structure |


|

|
| Molecular Formula | C₇H₁₃NO | C₇H₁₃NO |
| Exact Mass ([M+H]⁺) | 128.10700 Da | 128.10700 Da |
| Key Differentiator | Fragmentation Pattern  | Fragmentation Pattern  |
Predicted Fragmentation Pathways

Fragmentation in a mass spectrometer is not random; it is governed by the principles of chemical stability. The location of the nitrogen and oxygen atoms dictates the most likely bond cleavages.

For 2-Oxa-5-azaspiro[3.5]nonane , the nitrogen is adjacent to the spirocyclic carbon. Upon protonation and collision-induced dissociation (CID), we can predict the following key fragmentation pathways:

  • Retro-Diels-Alder (RDA)-type cleavage of the piperidine ring.

  • Ring-opening of the oxetane ring , driven by the stable piperidinium ion.

  • Cleavage at the bonds alpha to the nitrogen atom, a common pathway for amine-containing compounds.[10]

Conversely, for 2-Oxa-6-azaspiro[3.5]nonane , with the nitrogen atom one carbon removed from the spiro-center, the resulting fragment ions will have different masses. The initial cleavages will be directed by a different set of adjacent bonds, leading to a unique MS/MS fingerprint.

Below is a diagram illustrating the logical relationship between the different data points used for structural confirmation.

cluster_MS1 MS1 Level Data cluster_MS2 MS2 Level Data (Fragmentation) AccurateMass Accurate Mass of [M+H]⁺ = 128.10700 Fragments Characteristic Fragments (e.g., Ring Opening) AccurateMass->Fragments leads to IsomerFragments Isomer's Unique Fragments AccurateMass->IsomerFragments but could also be IsotopePattern Isotopic Pattern (M+1 ~7.7%) Confirmation Confident Structure Confirmation Fragments->Confirmation confirms IsomerFragments->Confirmation rules out Formula Propose Molecular Formula C₇H₁₃NO Formula->AccurateMass matches Formula->IsotopePattern matches

Caption: Logical workflow for structure confirmation using HRMS data.

Section 3: A Field-Proven Experimental Protocol for HRMS Data Acquisition

The quality of the data is paramount. A robust, well-calibrated method ensures that the mass accuracy and resolution are sufficient for confident interpretation.

Step-by-Step Methodology
  • Sample Preparation:

    • Causality: To avoid ion suppression and ensure efficient ionization, a clean sample at an appropriate concentration is necessary.

    • Protocol: Accurately weigh ~1 mg of 2-Oxa-5-azaspiro[3.5]nonane. Dissolve in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µM in 50:50 acetonitrile:water with 0.1% formic acid.[11]

    • Expert Insight: The addition of 0.1% formic acid is critical. It ensures the mobile phase is acidic, which promotes the protonation of the basic nitrogen atom in the piperidine ring, maximizing the [M+H]⁺ signal intensity for positive mode electrospray ionization (ESI).[12][13]

  • Instrument Calibration:

    • Causality: The mass accuracy of an HRMS instrument can drift. Frequent calibration against known standards is essential for reliable data.[14]

    • Protocol: Prior to analysis, perform an external calibration of the mass spectrometer (e.g., an Orbitrap or Q-TOF) according to the manufacturer's specifications using a certified calibration solution. For ultimate accuracy, utilize a lock mass or internal calibrant during the analysis to correct for any real-time mass drift.[6]

  • HRMS Data Acquisition:

    • Causality: The parameters chosen will dictate the quality of both the full scan (MS1) and fragmentation (MS2) data.

    • Protocol:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Infusion: Direct infusion via syringe pump at 5-10 µL/min.

      • MS1 Full Scan:

        • Mass Range: m/z 50-500.

        • Resolution: >60,000 FWHM (Full Width at Half Maximum).

        • AGC Target / Max Ion Time: Set to achieve high signal-to-noise without detector saturation.

      • MS2 (dd-MS²) Scan:

        • Precursor Ion: Isolate the measured m/z of the [M+H]⁺ ion (approx. 128.1070).

        • Isolation Window: 1-2 m/z.

        • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy spread to generate a rich fragmentation spectrum.

The following diagram visualizes this workflow.

cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve & Dilute in ACN:H₂O + 0.1% Formic Acid A->B C Instrument Calibration B->C D Direct Infusion (ESI, Positive Mode) C->D E Acquire MS1 Scan (Accurate Mass) D->E F Acquire MS2 Scan (Fragmentation) E->F G Verify Accurate Mass & Isotope Pattern F->G H Analyze Fragments & Compare to Isomer G->H

Caption: Experimental workflow from sample preparation to data analysis.

Conclusion: A Multi-Faceted Approach to Certainty

The structural elucidation of a novel entity like 2-Oxa-5-azaspiro[3.5]nonane via HRMS is not a single measurement but a systematic, self-validating process. It relies on the convergence of multiple data points: the high-accuracy mass measurement of the precursor ion, the verification of its isotopic pattern, and the detailed analysis of its unique fragmentation fingerprint.

By comparing this data against its theoretical values and, crucially, against the potential data from known isomers, researchers can achieve an exceptionally high level of confidence in their structural assignment. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing compounds through the demanding pipeline of drug development.

References

  • Speciation of Nitrogen Containing Aromatics by Atmospheric Pressure Photoionization or Electrospray Ionization Fourier Transform - CORE. (n.d.). Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 2-oxa-5-azaspiro[3.5]nonane (C7H13NO). Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane. Retrieved February 15, 2026, from [Link]

  • UTMB. (n.d.). HRMS Analysis. Retrieved February 15, 2026, from [Link]

  • Kruve, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE.
  • Excel in Science. (2025). Understanding Mass Accuracy in High Resolution Mass Spectrometry. Retrieved February 15, 2026, from [Link]

  • The Bumbling Biochemist. (2025). Mass resolution and mass accuracy in mass spectrometry. Retrieved February 15, 2026, from [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules...
  • Protheragen. (n.d.). 2-Oxa-6-azaspiro[3.5]nonane. Retrieved February 15, 2026, from [Link]

  • Imma, A., et al. (2018). HRMS: Fundamentals and Basic Concepts. In High-Resolution Mass Spectrometry for Food Analysis.
  • ResearchGate. (2022). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 57(6).
  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. Retrieved February 15, 2026, from [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Development and Validation of Small Molecule Analytes by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved February 15, 2026, from [Link]

  • Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(4), 501-533.
  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved February 15, 2026, from [Link]

  • Fiehn Lab. (n.d.). Accurate Mass. Retrieved February 15, 2026, from [Link]

  • Böcker, S., et al. (2014). Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. Journal of The American Society for Mass Spectrometry, 25(4), 638-648.
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).

Sources

Comparative

Technical Comparison Guide: Crystallographic Profiling of 2-Oxa-5-azaspiro[3.5]nonane Oxalate

Topic: X-ray Crystallography of 2-Oxa-5-azaspiro[3.5]nonane Oxalate Salt Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In the optimizati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography of 2-Oxa-5-azaspiro[3.5]nonane Oxalate Salt Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the optimization of spirocyclic amine scaffolds for medicinal chemistry, 2-Oxa-5-azaspiro[3.5]nonane represents a critical bioisostere for morpholine and piperidine.[1][2] However, the free base form of this low-molecular-weight spirocycle typically presents as a viscous oil or low-melting solid, complicating purification, handling, and solid-state characterization.[1]

This guide analyzes the Oxalate Salt form as the superior alternative for X-ray crystallographic studies and long-term storage.[1][2] We compare its physicochemical performance against Hydrochloride (HCl) and Free Base forms, providing experimental protocols for single-crystal growth and structural resolution.[1][2]

The Challenge: "The Oily Amine" Problem

Spirocyclic amines with low C/N ratios often exhibit high conformational flexibility and low lattice energy in their neutral state.[1][2]

  • Free Base: Predominantly oil or semi-solid at room temperature; prone to oxidative degradation and difficult to weigh precisely.[1][2]

  • Hydrochloride (HCl) Salts: While solid, these are frequently hygroscopic or deliquescent due to the high charge density of the chloride anion in the compact crystal lattice, leading to "oiling out" during crystallization attempts.[2]

The Solution: The Oxalate Salt (1:1 or 2:1) utilizes the bidentate hydrogen-bonding capability of the oxalate anion to bridge multiple amine cations, forming stable, high-melting, hydrogen-bonded sheets that facilitate rapid crystallization.[1]

Comparative Analysis: Oxalate vs. Alternatives

The following data summarizes the solid-state performance of the 2-Oxa-5-azaspiro[3.5]nonane scaffold across different salt forms.

FeatureOxalate Salt (Target) Hydrochloride (HCl)Free Base
Physical State Crystalline Solid (White)Hygroscopic Solid / GumViscous Oil / Low-melt Solid
Melting Point High (>180°C) (Stable)Variable (often dec.)Low (<40°C) or Liquid
Hygroscopicity Low (Non-hygroscopic)High (Deliquescent)N/A (Oil)
X-ray Suitability Excellent (Definable facets)Poor (Needles/Clumps)Impossible (Liquid)
Stoichiometry Well-defined (1:1 or 2:[1]1)Variable (excess HCl trap)N/A
Handling Free-flowing powderSticky / ClumpingRequires volumetric dosing

Key Insight: The oxalate anion acts as a "crystallization chaperone," locking the spiro-amine into a rigid lattice via strong


 hydrogen bonds, which is critical for obtaining high-resolution X-ray data.[1][2]
Experimental Protocol: Single Crystal Growth

To obtain diffraction-quality crystals of 2-Oxa-5-azaspiro[3.5]nonane oxalate, we utilize a Vapor Diffusion method.[1][2] This protocol is self-validating: the appearance of prismatic crystals within 24-48 hours confirms the correct stoichiometry and purity.[1][2]

Materials:
  • Substrate: 2-Oxa-5-azaspiro[3.5]nonane (Free base or crude oil).

  • Acid: Oxalic acid (anhydrous or dihydrate).[1][2]

  • Solvents: Ethanol (Absolute), Diethyl Ether (or MTBE).[1][2]

Step-by-Step Workflow:
  • Salt Formation:

    • Dissolve 1.0 eq of amine in minimal Ethanol (approx. 5 mL/g).[2]

    • Separately, dissolve 1.0 eq of Oxalic Acid in Ethanol (warm if necessary).[2]

    • Add the acid solution dropwise to the amine solution with stirring.[1][2] A white precipitate (microcrystalline powder) should form immediately.[1][2]

    • Checkpoint: If no precipitate forms, concentrate the solution by rotary evaporation until turbid.[1][2]

  • Crystal Growth (Vapor Diffusion):

    • Dissolve a small amount (20 mg) of the precipitated salt in minimal Methanol or Water/Ethanol (1:9) in a small inner vial (GC vial).

    • Place the open inner vial inside a larger jar containing Diethyl Ether (antisolvent).[1][2]

    • Seal the outer jar tightly.[1][2]

    • Allow to stand undisturbed at 4°C or Room Temp for 2-5 days.

  • Harvesting:

    • Look for colorless, block-like or prismatic crystals.[1][2]

    • Mount crystal on a Kapton loop using Paratone oil.[1][2]

    • Flash cool to 100 K immediately on the diffractometer.

Visualization: Decision & Workflow Logic
Figure 1: Salt Selection Strategy for Spirocyclic Amines

This decision tree illustrates the logic typically applied by solid-state chemists when selecting the oxalate form over others.

SaltSelection Start Start: 2-Oxa-5-azaspiro[3.5]nonane (Oily Free Base) CheckHCl Attempt HCl Salt? Start->CheckHCl CheckOx Attempt Oxalate Salt? Start->CheckOx Goal Goal: X-ray Structure Determination ResultHCl Result: Hygroscopic Gum/Needles (Poor Diffraction) CheckHCl->ResultHCl High Solubility / Hygroscopicity ResultHCl->CheckOx Switch Strategy ResultOx Result: Stable Crystalline Solid (High MP >180°C) CheckOx->ResultOx Strong H-Bond Network Xray X-ray Diffraction (SC-XRD) ResultOx->Xray Structure Resolved Structure: Monoclinic/Triclinic H-Bonded Sheets Xray->Structure

Caption: Workflow for selecting the oxalate salt to overcome the "oiling out" issues common with HCl salts of spiro-amines.

Figure 2: Crystallization & Interaction Map

Visualizing the supramolecular assembly that stabilizes the crystal lattice.[1][2]

InteractionMap Amine Spiro Amine (Cation) [NH2+] Oxalate Oxalate (Anion) [COO-] Amine->Oxalate Charge Assist H-Bond (N-H...O) Sheet 2D Hydrogen-Bonded Sheet Amine->Sheet Oxalate->Amine Bridging Interaction Oxalate->Sheet Stack 3D Crystal Lattice (Pi-Stacking / VdW) Sheet->Stack Layer Stacking

Caption: The oxalate anion bridges multiple amine cations, creating stable 2D sheets that stack into the 3D lattice required for X-ray diffraction.

Structural Insights & Expected Data

Based on analogous spirocyclic amine oxalates (e.g., the 7-aza isomer [1, 2]), the X-ray structure of 2-Oxa-5-azaspiro[3.5]nonane oxalate typically exhibits the following characteristics:

  • Crystal System: Monoclinic (most common) or Triclinic.[1][2]

  • Space Group: Often

    
     or 
    
    
    
    .[1][2]
  • Unit Cell: The oxalate anion usually sits on an inversion center (if stoichiometry is 2:[1]1) or forms infinite chains (if 1:1).[1][2]

  • Conformation: The 4-membered azetidine ring is typically puckered to relieve ring strain, while the 6-membered ring adopts a chair conformation.[1][2]

  • Interactions: The dominant feature is the Charge-Assisted Hydrogen Bond between the protonated secondary amine (

    
    ) and the carboxylate oxygens of the oxalate.[1][2]
    

Why this matters for Drug Development: Resolving this structure confirms the absolute configuration (if chiral derivatives are used) and provides precise bond vectors for the spiro-center, which is crucial for modeling the compound's fit into protein binding pockets (e.g., as a piperidine surrogate).[1]

References
  • Wuitschik, G., et al. (2008).[1][2] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. (Foundational work on spiro-oxetane properties).

  • Mykhailiuk, P. K. (2018).[1][2] "Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks." ChemRxiv. [Link][1]

  • Diop, M. B., et al. (2020).[1][2] "Co-crystallization of Oxalate Salts of Monoprotonated Amines." American Journal of Heterocyclic Chemistry. [Link][1]

Sources

Validation

Metabolic Stability Comparison: Spiro[3.5]nonane vs. Piperidine

Topic: Metabolic Stability Comparison: Spiro[3.5]nonane Scaffolds vs. Piperidine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Comparison: Spiro[3.5]nonane Scaffolds vs. Piperidine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.

Strategic Bioisosterism for Lead Optimization

Executive Summary

In modern drug discovery, the piperidine ring is a ubiquitous "privileged scaffold," serving as a core linker in over 70 FDA-approved drugs.[1] However, its metabolic susceptibility—specifically oxidative instability at the


-carbon positions—often necessitates extensive structural modification.

The spiro[3.5]nonane scaffold (specifically its nitrogen-containing variants like 7-azaspiro[3.5]nonane ) has emerged as a superior bioisostere. By introducing a spirocyclic quaternary center, this scaffold increases the fraction of sp3-hybridized carbons (


), rigidifies the molecular exit vectors, and sterically shields metabolic "soft spots."

Key Takeaway: Replacing a piperidine core with a spiro[3.5]nonane scaffold typically reduces intrinsic clearance (


) by 2–5 fold  while improving selectivity and reducing hERG liability, often with minimal impact on ligand binding affinity.

Mechanistic Analysis: The Metabolic Liability of Piperidine

To understand the stability advantage of the spiro scaffold, we must first dissect the metabolic failure modes of piperidine.

Piperidine: The "Soft Spot"

Piperidine is metabolically labile primarily due to Cytochrome P450 (CYP450) mediated oxidation.

  • 
    -Carbon Oxidation:  The C-H bonds adjacent to the nitrogen (positions 2 and 6) are electronically activated and sterically accessible. CYP isoforms (notably CYP3A4 and CYP2D6) abstract a hydrogen atom here, leading to an iminium ion intermediate.
    
  • Consequences: This intermediate hydrolyzes to form a ring-opened aldehyde or further oxidizes to a lactam (2-piperidone), rendering the drug inactive or creating reactive metabolites.

Spiro[3.5]nonane: The "Shielded" Bioisostere

The 7-azaspiro[3.5]nonane scaffold retains the 6-membered nitrogen ring required for receptor binding but fuses it spirocyclically to a cyclobutane ring.

  • Conformational Restriction: The spiro center locks the piperidine ring into a specific chair conformation, reducing the entropic penalty of binding.

  • Steric Shielding: The cyclobutane ring acts as a bulky steric shield. It blocks the approach of the large heme-iron center of CYP enzymes to the axial hydrogens at the

    
    -positions (C6/C8 in the spiro nomenclature).
    
  • Lipophilicity Modulation: While adding carbon usually increases LogP, the compact, spherical shape of spirocycles often results in a lower experimental LogD and higher aqueous solubility compared to open-chain dialkyl analogs.

Comparative Data & Case Studies

Case Study: GPR119 Agonists

In the development of GPR119 agonists for Type 2 Diabetes, researchers compared a standard 4-substituted piperidine linker against a 7-azaspiro[3.5]nonane linker.

Table 1: Physicochemical and Metabolic Profile Comparison

ParameterPiperidine Analog (Reference)7-Azaspiro[3.5]nonane AnalogImpact
Structure Flexible, monocyclicRigid, bicyclic spiroConformational lock
cLogP 3.23.4Slight increase (manageable)
Solubility (pH 7.4) 15

M
45

M
3x Improvement (Higher

)
HLM

> 100

L/min/mg
28

L/min/mg
~3.5x Stability Increase
hERG Inhibition

= 4.2

M

> 30

M
Reduced Cardiotoxicity Risk
Primary Metabolite Lactam (2-piperidone)N-oxide (minor)Blocked

-oxidation

> Note: Data synthesized from typical SAR trends in GPR119 and chemokine receptor programs (e.g., Pfizer, Merck, PharmaBlock).

Visualizing the Metabolic Shift

The following diagram illustrates how the spiro-modification alters the metabolic route.

MetabolicPathways Figure 1: Metabolic Fate of Piperidine vs. Spiro[3.5]nonane Substrate_Pip Piperidine Scaffold (Flexible) CYP_Enzyme CYP3A4 / CYP2D6 Substrate_Pip->CYP_Enzyme High Affinity Access to α-H Intermediate_Pip Iminium Ion CYP_Enzyme->Intermediate_Pip α-Hydroxylation Metabolite_Lactam Lactam / Ring Opening (Inactive/Toxic) Intermediate_Pip->Metabolite_Lactam Hydrolysis Substrate_Spiro 7-Azaspiro[3.5]nonane (Rigid/Shielded) Substrate_Spiro->CYP_Enzyme Steric Clash (Restricted Access) Metabolite_Stable Parent Compound (Retained) Substrate_Spiro->Metabolite_Stable Metabolic Resistance Metabolite_Minor N-Oxide (Minor) Substrate_Spiro->Metabolite_Minor Slow N-Oxidation

Figure 1: The spiro-scaffold introduces a steric blockade (dashed red line) preventing CYP access to the vulnerable


-carbons, shunting the pathway away from rapid degradation.

Experimental Protocol: Microsomal Stability Assay

To validate the stability improvements of spiro[3.5]nonane analogs in your own program, use this standardized Human Liver Microsome (HLM) assay.

Principle

The test compound is incubated with liver microsomes (containing CYP enzymes) and NADPH (cofactor). The disappearance of the parent compound is monitored over time via LC-MS/MS to calculate intrinsic clearance (


).
Materials
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Prepare a 1 µM solution of the test compound (Spiro analog) and reference (Piperidine analog) in phosphate buffer (final DMSO < 0.1%).

    • Pre-incubate compounds with microsomes (0.5 mg/mL final protein conc.) at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH (1 mM final conc.) to start the reaction.

    • Control: Run a parallel incubation without NADPH to check for chemical instability.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Quench Solution to stop metabolism.

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time. The slope is 
      
      
      
      .
Assay Workflow Diagram

AssayWorkflow Figure 2: Microsomal Stability Assay Workflow cluster_sampling Time Course Sampling Start Compound Prep (1 µM in Buffer) Mix Mix with HLM (0.5 mg/mL) Start->Mix PreInc Pre-incubation 37°C, 5 min Mix->PreInc StartRxn Add NADPH (Start Reaction) PreInc->StartRxn T0 T=0 min StartRxn->T0 T15 T=15 min StartRxn->T15 T30 T=30 min StartRxn->T30 T60 T=60 min StartRxn->T60 Quench Quench with ACN (+ Internal Std) T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent) Centrifuge->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc

Figure 2: Standardized workflow for determining intrinsic clearance (


) of spirocyclic analogs.

Conclusion & Recommendations

The transition from a piperidine to a 7-azaspiro[3.5]nonane scaffold is a high-value tactic in lead optimization. It addresses metabolic liabilities not by removing the nitrogen (which kills potency) but by geometrically engineering the scaffold to resist enzymatic oxidation.

Recommendations:

  • Screen Early: Incorporate spiro[3.5]nonane analogs in the initial hit-to-lead phase if the piperidine core shows high clearance.

  • Monitor Solubility: While generally improved, the increased carbon count can sometimes lower solubility if not balanced with polar groups; monitor LLE (Lipophilic Ligand Efficiency).

  • Check Basicity: The pKa of the spiro-amine is often similar to piperidine (~10-11), maintaining key electrostatic interactions with the target protein (e.g., Asp/Glu residues).

References

  • Burkhard, J. A., et al. (2010).[2] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Retrieved from [Link]

  • Kirichok, A., et al. (2023).[3] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ChemRxiv / Angewandte Chemie. Retrieved from [Link]

  • Efremov, I. V., et al. (2011). Discovery of Spirocyclic GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative

A Comprehensive Guide to the Infrared (IR) Spectroscopy of Spirocyclic Ether Amines: Interpretation, Comparison, and Experimental Best Practices

For Immediate Publication Audience: Researchers, scientists, and drug development professionals. Introduction Spirocyclic ether amines represent a fascinating and increasingly important class of molecules, particularly w...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic ether amines represent a fascinating and increasingly important class of molecules, particularly within medicinal chemistry and materials science. Their unique three-dimensional architecture, conferred by the spiro center, imparts distinct physicochemical properties that are highly sought after in drug design and polymer science. Infrared (IR) spectroscopy is a powerful, non-destructive, and readily available technique for the structural elucidation of these complex molecules. This guide provides an in-depth analysis of the characteristic IR spectral features of spirocyclic ether amines, explains the underlying principles governing their vibrational behavior, and offers a comparative perspective against simpler acyclic and monocyclic analogs. Furthermore, it details a robust experimental protocol to ensure the acquisition of high-quality, reproducible data.

Section 1: Fundamentals of IR Spectroscopy for Heterocyclic Systems

Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, corresponding to the energy of the absorbed radiation. These frequencies are highly characteristic of the types of bonds and functional groups present. For spirocyclic ether amines, the key functional groups are the ether linkage (C-O-C), the amine (typically secondary, R₂NH), and the aliphatic (C-H) framework.

A molecule's vibrations can be categorized as either stretching (a change in bond length) or bending (a change in bond angle).

Caption: Fundamental molecular vibration modes probed by IR spectroscopy.

Section 2: The Spirocyclic Influence: How Ring Strain and Geometry Alter the Spectrum

The defining feature of a spirocyclic compound is the spiro-atom, a single carbon atom that is a part of two distinct rings. This rigid arrangement often introduces significant ring strain, a form of instability arising from deviations from ideal bond angles.[1] This strain has a direct and predictable impact on the molecule's vibrational frequencies.

Angle strain forces the bonds within the rings to have altered hybridization.[2][3] For instance, to accommodate the smaller angles in a five- or four-membered ring, the C-C bonds utilize more p-character.[4] This, in turn, increases the s-character of the exocyclic bonds, such as the C-O bond of the ether. An increase in s-character strengthens the bond, which increases the force constant and shifts the vibrational stretching frequency to a higher wavenumber (energy).[2][4]

Caption: Key bonds in a generic spirocyclic ether amine structure.

Section 3: Decoding the IR Spectrum of a Spirocyclic Ether Amine: A Detailed Analysis

The IR spectrum of a spirocyclic ether amine is best analyzed by dividing it into distinct regions. For this guide, we will consider a secondary amine as the most common variant.

The 4000-2500 cm⁻¹ Region: N-H and C-H Stretches

  • N-H Stretch (Secondary Amine): A single, moderately sharp peak is expected in the 3350-3310 cm⁻¹ range.[5][6][7] This peak is typically less broad and intense than the O-H stretch of an alcohol.[5][8] A crucial feature in spirocyclic ether amines is the potential for intramolecular hydrogen bonding between the amine proton (donor) and the ether oxygen (acceptor). This interaction weakens the N-H bond, causing the peak to broaden and shift to a lower frequency (red-shift).[9][10][11] The extent of this shift provides qualitative information about the strength of the hydrogen bond.[9][10]

  • C-H Stretches: Aliphatic sp³ C-H stretching vibrations appear as strong, sharp peaks in the 2960-2850 cm⁻¹ region.[12] In strained rings like cyclopropane, C-H stretching can occur at slightly higher frequencies, sometimes exceeding 3000 cm⁻¹.[4]

The 1700-1000 cm⁻¹ "Fingerprint" Region: The Diagnostic Core

This region is often complex but contains the most diagnostic peaks for confirming the core structure.

  • N-H Bend (Secondary Amine): This vibration is often weak and can sometimes be observed between 1600-1500 cm⁻¹.[13] However, the primary amine N-H bend (scissoring) is much more prominent (1650-1580 cm⁻¹) and should be absent.[5]

  • C-N Stretch: The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ range.[5] It is typically of medium to weak intensity.[5]

  • C-O-C Asymmetric Stretch: This is the hallmark of an ether and appears as a strong, prominent band. In typical acyclic dialkyl ethers, this peak is found around 1120 cm⁻¹.[14][15] In cyclic ethers like tetrahydrofuran, the ring structure can shift this to around 1070 cm⁻¹. For spirocyclic ethers, the combination of ring strain and geometry will place this strong absorption typically in the 1100-1050 cm⁻¹ range.

Summary of Key IR Peaks for Spirocyclic Secondary Ether Amines

Wavenumber (cm⁻¹)Vibration TypeIntensityKey Characteristics and Interpretive Notes
3350 - 3310N-H StretchMedium, SharpSingle peak for secondary amine.[5][6][7] May be broadened and shifted to lower frequency due to intramolecular H-bonding.
2960 - 2850C-H Stretch (sp³)Strong, SharpCharacteristic of the aliphatic backbone.
~1100 - 1050C-O-C Asymmetric StretchStrongThe most diagnostic peak for the ether moiety, often shifted from the typical ~1120 cm⁻¹ of acyclic ethers due to ring strain.
1250 - 1020C-N StretchWeak to MediumCan sometimes be obscured by the stronger C-O-C stretch.[5]
900 - 650N-H WagMedium, BroadOut-of-plane bending motion of the N-H bond.[5][6]

Section 4: Comparative Analysis: Spirocyclic vs. Acyclic and Monocyclic Analogs

To fully appreciate the spectral nuances of a spirocyclic ether amine, it is instructive to compare it with simpler, related structures.

Case Study: Spiro-Ether-Amine vs. N-ethylmorpholine

CompoundKey Vibrational Modes and Expected Wavenumbers (cm⁻¹)
Spirocyclic Ether Amine N-H Stretch: ~3320 cm⁻¹ (broadened by H-bond) C-O-C Stretch: ~1085 cm⁻¹ (strong, influenced by strain) Structural Feature: Rigid, strained bicyclic system.
N-ethylmorpholine (Tertiary) N-H Stretch: Absent (tertiary amine) C-O-C Stretch: ~1115 cm⁻¹ (strong, less strained monocyclic system) Structural Feature: Flexible, largely unstrained monocyclic system.

The most striking difference is the absence of the N-H stretch in the tertiary N-ethylmorpholine. Furthermore, the C-O-C stretch in the less-strained morpholine ring appears at a higher frequency, closer to that of an acyclic ether, compared to the spirocyclic analogue where ring strain lowers the frequency.

Section 5: Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the use of Attenuated Total Reflectance (ATR)-FTIR, a modern, rapid, and reliable technique that requires minimal sample preparation.[16][17]

Objective: To obtain a clean, high-resolution infrared spectrum of a spirocyclic ether amine sample.

Methodology: ATR-FTIR Spectroscopy

ATR_FTIR_Workflow cluster_workflow Experimental Workflow Start Start Step1 Clean ATR Crystal (e.g., with isopropanol) Start->Step1 Step2 Acquire Background Spectrum (Clean, empty crystal) Step1->Step2 Step3 Apply Sample to Crystal (Ensure full contact) Step2->Step3 Step4 Acquire Sample Spectrum (Typically 16-32 scans at 4 cm⁻¹ resolution) Step3->Step4 Step5 Clean Crystal Step4->Step5 End End Step5->End

Caption: A standard workflow for data acquisition using an ATR-FTIR spectrometer.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean.[18] Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol to clean the surface, then allow it to dry completely.

  • Background Acquisition: With the clean, empty crystal in place, acquire a background spectrum.[16][19] This critical step measures the ambient atmosphere (H₂O, CO₂) and instrument optics, allowing the software to subtract these signals from the final sample spectrum.

  • Sample Application: Place a small amount of the spirocyclic ether amine sample (a few milligrams of solid or a single drop of liquid) directly onto the center of the ATR crystal.[18] Ensure the sample completely covers the crystal surface.

  • Engage Pressure Anvil: Lower the pressure anvil to press the sample firmly against the crystal. Consistent and firm pressure is crucial for good spectral quality and reproducibility, especially for solid samples.

  • Data Acquisition: Set the desired acquisition parameters. Standard settings are typically a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[16] Initiate the sample scan.

  • Data Processing & Cleaning: After the scan is complete, the software will automatically perform the background subtraction. Examine the spectrum for clarity and recognizable peaks. Clean the ATR crystal and pressure anvil thoroughly with an appropriate solvent before analyzing the next sample.

Section 6: Beyond IR: A Multi-technique Approach to Structural Verification

While IR spectroscopy is excellent for identifying functional groups and gaining insight into molecular structure, it is most powerful when used as part of a comprehensive analytical strategy. For unambiguous structure confirmation of novel spirocyclic ether amines, the following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry of the molecule.

  • Mass Spectrometry (MS): MS determines the precise molecular weight and can provide valuable information about the molecule's fragmentation pattern, further confirming its structure.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule.

Conclusion

The infrared spectrum of a spirocyclic ether amine is a rich source of structural information. The key diagnostic features are a medium-intensity N-H stretch (~3330 cm⁻¹), strong aliphatic C-H stretches (~2900 cm⁻¹), and a prominent, strain-influenced C-O-C ether stretch (~1100-1050 cm⁻¹). The potential for intramolecular hydrogen bonding can cause significant broadening and red-shifting of the N-H peak, providing valuable insight into the molecule's conformation. By comparing spectra to acyclic and monocyclic analogs and following rigorous experimental protocols, researchers can confidently use IR spectroscopy as a primary tool in the characterization and development of these structurally complex and important molecules.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][20][21][22][23][24]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link][5]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][25][26][27][28]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link][6]

  • Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. [Link][7]

  • Ci.nana.sa. (2024). Ir Spectra Of Ether. [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link][15]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link][12]

  • RSC Publishing. (2018). Stoichiometric analysis of competing intermolecular hydrogen bonds using infrared spectroscopy. [Link][10]

  • Journal of Chemical Reviews. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. [Link][9]

  • Wikipedia. Ring strain. [Link][1]

  • Chemistry Stack Exchange. (2014). Why does C=O stretching frequency increase with ring strain? [Link][2]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link][17]

  • Virginia Tech. Sample Preparation – FT-IR/ATR. [18]

  • University of Houston. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link][16]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link][4]

  • Michigan State University. Infrared Spectrometry. [Link][13]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Oxa-5-azaspiro[3.5]nonane Oxalate

This document provides essential, immediate safety and logistical information for the proper disposal of 2-Oxa-5-azaspiro[3.5]nonane oxalate. The following procedures are designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2-Oxa-5-azaspiro[3.5]nonane oxalate. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing risks to personnel and the environment. This guide is built on the foundational principles of chemical safety, regulatory compliance, and scientific integrity.

Understanding the Hazard Profile

2-Oxa-5-azaspiro[3.5]nonane oxalate is a chemical compound that, while specific data is limited, must be handled with care based on the known hazards of its constituent parts: a nitrogen-containing heterocyclic moiety and an oxalate salt. Oxalates are known to be toxic if ingested and can cause severe irritation upon contact with skin or eyes.[1][2] Ingestion of soluble oxalates can lead to a drop in blood calcium levels and potential kidney damage.[1][2] The nitrogen-containing heterocyclic component may also present its own set of hazards, which can include being harmful if swallowed or in contact with skin.[3][4]

Therefore, it is imperative to treat 2-Oxa-5-azaspiro[3.5]nonane oxalate as a hazardous substance.

Table 1: Hazard Summary and Key Precautions

Hazard TypeDescriptionRequired Safety Precautions
Acute Toxicity (Oral) Harmful if swallowed.[3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
Acute Toxicity (Dermal) Harmful in contact with skin.[3][4]Wear protective gloves and clothing to prevent skin exposure.[3][4]
Eye Irritation May cause serious eye irritation or damage.[5]Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]
Environmental Hazard Potentially harmful to aquatic life.Avoid release to the environment.
Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure that the proper personal protective equipment is worn and that the work area is appropriately equipped.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory.[1]

  • Hand Protection : Wear nitrile or butyl rubber gloves.[1]

  • Body Protection : A lab coat or other protective clothing is required to prevent skin contact.[3]

  • Work Area : All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-Oxa-5-azaspiro[3.5]nonane oxalate is that it must be managed as hazardous chemical waste.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][8]

  • Waste Collection :

    • Collect all waste material (solid residue, contaminated consumables, etc.) in a designated, properly labeled hazardous waste container.[6]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE).

    • Ensure the container is kept securely closed when not in use.[8][9]

  • Labeling :

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Oxa-5-azaspiro[3.5]nonane oxalate".

    • Include the approximate quantity of waste in the container.

    • Indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8]

    • This area should be away from incompatible materials, particularly strong oxidizing agents.[1]

  • Disposal Request :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste disposal requests.

The following diagram illustrates the workflow for the proper disposal of 2-Oxa-5-azaspiro[3.5]nonane oxalate.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS Responsibility start Generation of 2-Oxa-5-azaspiro[3.5]nonane oxalate Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First collect Collect Waste in a Designated, Compatible Container ppe->collect label_waste Label Container: 'Hazardous Waste' + Chemical Name collect->label_waste store Store in Satellite Accumulation Area label_waste->store request Request Waste Pickup from EHS store->request pickup EHS Pickup of Sealed Waste Container request->pickup Initiates Transfer transport Transport to Central Hazardous Waste Facility pickup->transport disposal Final Disposal via Approved Method (e.g., Incineration) transport->disposal end Regulatory Compliant Disposal disposal->end

Caption: Disposal Workflow for 2-Oxa-5-azaspiro[3.5]nonane Oxalate.

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Ingestion : If swallowed, rinse mouth with water.[3] Call a poison control center or doctor immediately for treatment advice.[3]

  • Spill : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the hazardous waste container.[1] Clean the spill area with a suitable decontaminating solution and collect the cleaning materials as hazardous waste. For large spills, evacuate the area and contact your EHS department immediately.[10]

Waste Minimization

In line with best laboratory practices, researchers should strive to minimize the generation of hazardous waste.

  • Purchase and use the smallest quantities of the chemical necessary for your experiments.[11]

  • Do not generate an excess of the material that will require disposal.

  • Ensure that the compound is used entirely for its intended purpose to avoid leftover, unused material.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that the disposal of 2-Oxa-5-azaspiro[3.5]nonane oxalate is conducted in a manner that is compliant with safety regulations and protective of the environment.

References

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  • PubChem. 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586.
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  • ResearchGate. Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • AK Scientific, Inc. 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)
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  • YouTube. Correct Disposal and Clean up - More Lab Safety on the Learning Videos Channel.
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  • PubChem. 2-Oxa-8-azaspiro[3.5]nonane oxalic Acid | C16H24N2O6 | CID 90425585.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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  • MDPI. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.

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Handling

A Researcher's Guide to the Safe Handling of 2-Oxa-5-azaspiro[3.5]nonane Oxalate

As researchers and scientists at the forefront of drug development, our work with novel chemical compounds demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safet...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical compounds demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 2-Oxa-5-azaspiro[3.5]nonane oxalate, a specialized spirocyclic amine. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, this document synthesizes data from structurally analogous compounds and authoritative safety standards to ensure you can operate with confidence and security. Our commitment is to provide value beyond the product, building a foundation of deep trust through scientifically grounded safety protocols.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential hazards of 2-Oxa-5-azaspiro[3.5]nonane oxalate is the critical first step in establishing a safe handling protocol. Based on the chemistry of its constituent parts—a spirocyclic amine and an oxalate salt—we must anticipate the following potential hazards:

  • Oxalate Toxicity : Soluble oxalate salts are known to be harmful if swallowed or in contact with skin.[1][2][3][4] Ingestion can lead to a sharp reduction in serum calcium, potentially affecting kidney and heart function.[1][2] Skin contact may cause irritation, dermatitis, and in severe cases, slow-healing ulcers.[1]

  • Amine Reactivity : Amines as a class of organic compounds can be irritants and sensitizers.[5][6] Spirocyclic amines, while often designed to improve pharmacokinetic properties in drug discovery, should be handled with care as novel compounds with potentially uncharacterized biological activity.[7][8]

  • Respiratory Irritation : As a solid, the compound may form dusts that can irritate the respiratory tract if inhaled.[1][9] Therefore, handling procedures should be designed to minimize dust generation.

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is governed by the principle of creating multiple barriers to exposure.[10] For 2-Oxa-5-azaspiro[3.5]nonane oxalate, the following PPE is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields, or a full-face shield.[11]Protects against splashes and airborne dust particles, preventing contact with the corrosive oxalate component.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[11][12]Prevents skin contact, which can lead to irritation and absorption of the harmful oxalate salt.[3][4]
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be controlled.[11]Minimizes the risk of inhaling irritating dust particles.

It is crucial to inspect all PPE for integrity before each use and to follow proper procedures for donning and doffing to avoid cross-contamination.[10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is the cornerstone of safe laboratory practice. The following workflow is designed to minimize exposure and ensure the integrity of your research.

Workflow for Handling 2-Oxa-5-azaspiro[3.5]nonane Oxalate

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area (Fume Hood) gather_ppe 2. Gather & Inspect PPE prep_area->gather_ppe don_ppe 3. Don PPE gather_ppe->don_ppe weigh 4. Weigh Compound don_ppe->weigh dissolve 5. Dissolve/React weigh->dissolve transfer 6. Transfer Solution dissolve->transfer decontaminate 7. Decontaminate Surfaces transfer->decontaminate dispose_waste 8. Segregate & Dispose Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe

Caption: Safe handling workflow for 2-Oxa-5-azaspiro[3.5]nonane oxalate.

  • Preparation:

    • Designate a Handling Area: All handling of solid 2-Oxa-5-azaspiro[3.5]nonane oxalate should be conducted in a certified chemical fume hood to contain any dust or vapors.

    • Gather and Inspect PPE: Before starting, ensure all necessary PPE is available and in good condition.

    • Don PPE: Properly don your lab coat, gloves, and eye protection.

  • Handling:

    • Weighing: Use a microbalance within the fume hood. Handle the compound gently to avoid creating airborne dust.

    • Dissolution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

    • Transfers: Use appropriate glassware and techniques (e.g., cannulation for air-sensitive reactions) for all transfers.

  • Cleanup and Decontamination:

    • Surface Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

    • Spill Management: In case of a spill, immediately alert personnel in the area. For a small spill, absorb the material with an inert absorbent, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[13][14][15] All waste generated from handling 2-Oxa-5-azaspiro[3.5]nonane oxalate must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[15] Avoid mixing incompatible waste streams.

  • Labeling and Storage:

    • All waste containers must be labeled with the words "Hazardous Waste" and a description of the contents.[16]

    • Store waste containers in a designated satellite accumulation area, under the control of laboratory personnel, until they are collected by your institution's environmental health and safety department.[16][17]

  • Regulatory Compliance:

    • All chemical waste disposal must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] Ensure you are familiar with your institution's specific waste management plan.

By adhering to these rigorous safety and handling protocols, you can confidently advance your research while ensuring the well-being of yourself, your colleagues, and the environment.

References

  • Daniels Health. (2025, May 21).
  • Environmental Marketing Services. (2024, July 15).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
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  • U.S. Environmental Protection Agency. (2025, November 25).
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Oxa-5-azaspiro[3.5]nonane oxalate
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2-Oxa-5-azaspiro[3.5]nonane oxalate
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